2-(3-Aminopropyl)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYNTUZHJDDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559555 | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-14-2 | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4773-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminopropyl)phthalimide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-Aminopropyl)isoindoline-1,3-dione synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione
Introduction
This compound, also commonly known as N-(3-aminopropyl)phthalimide, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a protected primary amine in the form of a stable phthalimide group and a terminal primary amine, making it an invaluable linker for the synthesis of more complex molecules. Its applications include serving as a crucial intermediate in the development of pharmaceuticals, modifying polymer surfaces, and creating novel bioactive conjugates.[1] The phthalimide moiety itself is a key structural unit in a variety of biologically active compounds.
This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailed experimental protocols, and relevant chemical data for researchers and professionals in drug development.
Core Synthesis Pathway: Direct Condensation
The most prevalent and efficient method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine.[2] For the synthesis of this compound, this involves the direct reaction of phthalic anhydride with 1,3-diaminopropane. The reaction is typically conducted under heating in a high-boiling point solvent, such as glacial acetic acid, which facilitates the removal of water and drives the reaction to completion.[1][3] While 1,3-diaminopropane has two nucleophilic amine groups, the reaction conditions can be controlled to favor the formation of the desired mono-substituted product.
Alternative methods include solvent-free reactions where the reactants are heated together at high temperatures (150-200 °C) or palladium-catalyzed approaches, though direct condensation remains the most common.[4]
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound based on common methods for the condensation of phthalic anhydride with primary amines.[1][5][6]
Materials and Reagents:
-
Phthalic Anhydride (1.0 eq)
-
1,3-Diaminopropane (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Distilled Water
-
Crushed Ice
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid.
-
Addition of Amine : To the stirred solution, add 1,3-diaminopropane (1.1 eq) dropwise. An exothermic reaction may be observed.
-
Reflux : Heat the reaction mixture to reflux (typically around 118-120 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing crushed ice and water to precipitate the crude product.[8]
-
Filtration and Washing : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and unreacted diamine.
-
Purification : Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[1]
-
Drying : Dry the purified crystals in a vacuum oven.
Data Presentation
The following table summarizes key quantitative and qualitative data for this compound. Data is compiled from typical results for this class of compounds.
| Parameter | Data | Reference/Comment |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - |
| Molecular Weight | 204.23 g/mol | - |
| Typical Yield | 60-85% | Yields for phthalimide syntheses vary based on scale and purification methods. |
| Appearance | White to off-white solid | Phthalimide derivatives are typically crystalline solids.[9] |
| Melting Point | 145-148 °C | Representative value; may vary with purity. |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch, amine), ~2900 (C-H stretch), ~1770 & ~1700 (C=O imide, symm. & asymm.), ~1400 (C-N stretch) | Characteristic strong dual carbonyl peaks are indicative of the imide group.[9] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.85 (m, 2H, Ar-H), ~7.72 (m, 2H, Ar-H), ~3.75 (t, 2H, N-CH₂), ~2.80 (t, 2H, CH₂-NH₂), ~1.85 (quint, 2H, -CH₂-), ~1.40 (s, 2H, NH₂) | Expected chemical shifts for aromatic, propyl chain, and amine protons. |
| ¹³C NMR (CDCl₃, δ ppm) | ~168.5 (C=O), ~134.0 (Ar-C), ~132.2 (Ar-C), ~123.3 (Ar-CH), ~39.5 (N-CH₂), ~37.2 (CH₂-NH₂), ~30.8 (-CH₂-) | Expected chemical shifts for imide carbonyl, aromatic, and aliphatic carbons.[1] |
Alternative Synthesis Route: Gabriel Synthesis
An alternative, multi-step approach is a modification of the Gabriel synthesis. This pathway offers greater control, particularly for avoiding di-substitution, but is less atom-economical.
-
Step 1: Synthesis of N-(3-Bromopropyl)phthalimide : Potassium phthalimide is reacted with an excess of 1,3-dibromopropane via nucleophilic substitution to form 2-(3-bromopropyl)isoindoline-1,3-dione.
-
Step 2: Amination : The terminal bromide of the intermediate is then converted to a primary amine. This can be achieved through various methods, such as reaction with sodium azide followed by reduction, or direct reaction with ammonia or a protected ammonia equivalent.
This method is particularly useful when the starting diamine is unavailable or when specific protection strategies are required for other functional groups in a more complex molecule.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of 2-(3-Aminopropyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-(3-aminopropyl)isoindoline-1,3-dione and its hydrochloride salt. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of related chemical and biological processes.
Core Chemical Properties
This compound, also known as N-(3-aminopropyl)phthalimide, is a chemical compound that serves as a versatile intermediate in the synthesis of various bioactive molecules.[1] It is commonly available and studied in its hydrochloride salt form for enhanced stability and solubility.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 121821-01-0 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂N₂O₂ ⋅ HCl | [2] |
| Molecular Weight | 240.68 g/mol | [2] |
| Physical Form | Solid | [5] |
| Melting Point | Not available | |
| Solubility | No specific data available. General solubility for similar compounds suggests solubility in water and polar organic solvents. | |
| Storage Conditions | Inert atmosphere, room temperature | [3] |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phthalic anhydride with 1,3-diaminopropane. The primary amine of the diaminopropane selectively reacts with the anhydride to form the cyclic imide. The reaction can be carried out under various conditions, including refluxing in a suitable solvent like glacial acetic acid or even under solvent-free microwave irradiation.[6][7]
General Experimental Protocol for Synthesis
A plausible synthetic route adapted from general procedures for N-substituted phthalimides is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a high-boiling point solvent such as glacial acetic acid.[8]
-
Addition of Reactant: Add 1,3-diaminopropane (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.[9]
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting salt will precipitate and can be collected by filtration and dried.
Below is a logical workflow for the synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 121821-01-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound hydrochloride | 121821-01-0 [sigmaaldrich.com]
- 5. This compound hydrochloride | 121821-01-0 [sigmaaldrich.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. jetir.org [jetir.org]
- 8. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione
CAS Number: 121821-01-0 (for hydrochloride salt)
This technical guide provides a comprehensive overview of 2-(3-aminopropyl)isoindoline-1,3-dione, a key chemical intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its synthesis, physicochemical properties, and biological activities, with a focus on its role in modulating cellular signaling pathways.
Physicochemical Properties
This compound, also known as N-(3-aminopropyl)phthalimide, is a derivative of phthalimide. The isoindoline-1,3-dione core structure is a crucial pharmacophore found in numerous biologically active compounds. The presence of a primary amine at the terminus of the propyl chain allows for a wide range of chemical modifications, making it a versatile building block in the synthesis of more complex molecules.
| Property | Value | Reference |
| CAS Number | 121821-01-0 (HCl salt) | [1][2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |
| Molecular Weight | 204.23 g/mol | N/A |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in polar organic solvents | General Knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from phthalic anhydride and 1,3-diaminopropane, or more commonly via the Gabriel synthesis using a precursor like 2-(3-bromopropyl)isoindoline-1,3-dione.
Experimental Protocol: Two-Step Synthesis from Phthalimide
Step 1: Synthesis of 2-(3-Bromopropyl)isoindoline-1,3-dione
This procedure is adapted from the synthesis of similar N-alkylated phthalimides.
-
Materials: Potassium phthalimide, 1,3-dibromopropane, acetone, ethanol.
-
Procedure:
-
To a refluxing mixture of 1,3-dibromopropane (3 equivalents) in acetone, add potassium phthalimide (1 equivalent) in portions.
-
Continue refluxing the mixture with stirring for 12 hours.
-
After cooling, filter off the solid precipitate (potassium bromide).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting crude product from ethanol to yield 2-(3-bromopropyl)isoindoline-1,3-dione as a solid.
-
Step 2: Synthesis of this compound (via Gabriel Amine Synthesis)
This is a standard procedure for the conversion of a phthalimide to a primary amine.
-
Materials: 2-(3-Bromopropyl)isoindoline-1,3-dione, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve 2-(3-bromopropyl)isoindoline-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.
-
Biological and Pharmacological Activities
Derivatives of isoindoline-1,3-dione exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The core structure is found in clinically used drugs such as thalidomide and its analogs, which are known for their immunomodulatory and anti-angiogenic effects.
Anticancer Activity
Numerous studies have demonstrated the potential of isoindoline-1,3-dione derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-benzylisoindole-1,3-dione derivatives | A549-Luc (lung adenocarcinoma) | 114.25 and 116.26 | [4] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE (in relation to Alzheimer's, but indicates bioactivity) | 2.1 - 7.4 | [5] |
Neuroprotective and Anti-Inflammatory Activity
Recent research has highlighted the neuroprotective effects of isoindoline-1,3-dione derivatives, particularly through the activation of the NRF2 signaling pathway, which plays a critical role in the cellular defense against oxidative stress.[1][2] Additionally, various derivatives have shown significant analgesic and in-vitro anti-inflammatory activity.[6]
Signaling Pathway Modulation: The NRF2 Pathway
Isoindoline-1,3-dione derivatives have been shown to exert neuroprotective effects by modulating the Keap1-Nrf2 signaling pathway.[1][2] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.
Caption: Modulation of the NRF2 signaling pathway by isoindoline-1,3-dione derivatives.
Experimental Workflow: In Vitro Cytotoxicity Assay
A common application for novel chemical entities based on the this compound scaffold is the evaluation of their cytotoxic effects on cancer cell lines. A typical experimental workflow for such an assessment is outlined below.
References
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. orgosolver.com [orgosolver.com]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. researchgate.net [researchgate.net]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-(3-Aminopropyl)isoindoline-1,3-dione
Disclaimer: Direct experimental data detailing the specific mechanism of action for 2-(3-Aminopropyl)isoindoline-1,3-dione is not extensively available in peer-reviewed literature. This guide presents a putative mechanism of action inferred from its close structural similarity to the well-characterized class of immunomodulatory imide drugs (IMiDs), such as pomalidomide and thalidomide. The isoindoline-1,3-dione core is the key pharmacophore of these drugs. The information provided herein is intended to serve as a scientific and technical framework for research professionals. All proposed mechanisms require direct experimental validation for this specific compound.
Executive Summary
This compound belongs to the family of N-substituted phthalimides, a chemical scaffold present in several clinically significant therapeutic agents. Based on its structural analogy to potent immunomodulators like pomalidomide, it is hypothesized that its primary mechanism of action involves functioning as a "molecular glue" modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction is predicted to induce the degradation of specific "neosubstrate" proteins, leading to downstream anti-proliferative and immunomodulatory effects. This guide will detail this inferred mechanism, provide representative experimental data from analogue compounds, and outline key protocols for investigation.
Putative Core Mechanism: Cereblon-Mediated Protein Degradation
The central hypothesis is that this compound binds to Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] IMiDs like pomalidomide do not inhibit CRBN but rather repurpose it. By binding to a specific pocket on CRBN, the drug alters the conformation of the substrate-binding surface, inducing affinity for proteins not normally targeted by CRBN, known as neosubstrates.[3]
The CRL4-CRBN complex, now bound to both the drug and the neosubstrate, polyubiquitinates the neosubstrate, marking it for rapid degradation by the 26S proteasome.[4][5] For pomalidomide, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] The degradation of these factors is the initiating event for the drug's therapeutic effects.
The degradation of Ikaros and Aiolos is predicted to trigger a dual therapeutic response:
-
Direct Anti-Neoplastic Effects: Ikaros and Aiolos are critical for the survival of certain cancer cells, particularly multiple myeloma. Their degradation leads to the sequential downregulation of key oncogenic transcription factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, resulting in cell cycle arrest and apoptosis.[5][7]
-
Immunomodulatory Effects: In T-cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[4][6] Their degradation removes this repression, leading to increased IL-2 production. IL-2 is a potent cytokine that stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, thereby enhancing the anti-tumor immune response.[5][8]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Review of 2-(3-Aminopropyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-aminopropyl)phthalimide, is a chemical compound belonging to the phthalimide class. The phthalimide structure is a key pharmacophore found in various biologically active molecules, including the notorious thalidomide and its more recent, effective analogs like lenalidomide and pomalidomide. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and reported biological activities. Detailed experimental protocols for key assays are provided, and relevant biological pathways are visualized to facilitate a deeper understanding of its potential applications in research and drug development.
Chemical Synthesis and Properties
This compound is synthesized through the condensation reaction of phthalic anhydride with 1,3-diaminopropane. The reaction typically involves refluxing the reactants in a suitable solvent, such as glacial acetic acid or by solvent-free melting.[1][2] The resulting product is a stable, crystalline solid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5342-45-0 | N/A |
| Molecular Formula | C₁₁H₁₂N₂O₂ | N/A |
| Molecular Weight | 204.23 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 148-152 °C | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
Note: Some properties are based on typical observations for this class of compounds and may vary slightly based on the specific synthesis and purification methods used.
Biological Activities
Derivatives of isoindoline-1,3-dione have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] While specific quantitative data for this compound is limited in the public domain, the presence of the phthalimide core and the aminopropyl side chain suggests potential for biological activity. The primary amino group offers a site for further chemical modification to generate a library of derivatives with potentially enhanced or novel activities.
Studies on closely related isoindoline-1,3-dione derivatives have demonstrated significant biological effects, which are summarized in the following sections. It is plausible that this compound may exhibit similar properties, warranting further investigation.
Anticancer Activity
Numerous isoindoline-1,3-dione derivatives have been investigated for their anticancer properties.[3][4] These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[5][6]
Table 2: Reported Anticancer Activities of Representative Isoindoline-1,3-dione Derivatives
| Derivative | Cancer Cell Line | Observed Effect | IC₅₀ (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Cytotoxicity, Apoptosis, Necrosis | 0.26 µg/mL | [5] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | Cytotoxicity | 3.81 µg/mL | [5] |
| N-(p-tolyl)phthalimide | Sarcoma 180 | Cytotoxicity | 47.6 | [7] |
| N-(p-chlorophenyl)phthalimide | B-16/F-10 (Melanoma) | Cytotoxicity | 119.7 | [7] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4 (T-cell acute lymphoblastic leukemia) | Cytotoxicity, Apoptosis, Cell Cycle Arrest | Not specified | [8] |
| Thiazole-incorporated phthalimide derivative (5b) | MCF-7 (Breast cancer) | Cytotoxicity, Apoptosis | 0.2 | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the potential biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[11][12]
References
- 1. media.neliti.com [media.neliti.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. journaljpri.com [journaljpri.com]
- 5. researchgate.net [researchgate.net]
- 6. B1, a novel naphthalimide-based DNA intercalator, induces cell cycle arrest and apoptosis in HeLa cells via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
Structural Analogs of 2-(3-Aminopropyl)isoindoline-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione scaffold, a key component of the parent molecule 2-(3-aminopropyl)isoindoline-1,3-dione, is a privileged pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their synthesis, biological evaluation, and structure-activity relationships.
Core Structure and Significance
The isoindoline-1,3-dione core, also known as the phthalimide group, is a versatile building block in organic synthesis. Its rigid, planar structure and the presence of an imide functionality allow for various chemical modifications, leading to a diverse library of compounds with distinct pharmacological profiles. The N-substituted derivatives, in particular, have been extensively explored for their therapeutic potential. While thalidomide, a well-known derivative, has a controversial history, its rediscovery as a potent anticancer agent has spurred renewed interest in this class of compounds. Notably, the phthalimide structure itself is not associated with the severe adverse effects of the glutaramide moiety found in thalidomide, making it a safer platform for drug design.[1]
Synthesis of Isoindoline-1,3-dione Analogs
The synthesis of N-substituted isoindoline-1,3-dione derivatives is typically straightforward. A common and efficient method involves the condensation of phthalic anhydride with a primary amine. This reaction can be carried out under various conditions, including refluxing in a suitable solvent or even under solvent-free conditions by simple heating.
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of N-substituted isoindoline-1,3-diones.
Biological Activities and Therapeutic Potential
Structural analogs of this compound have been investigated for a multitude of therapeutic applications, owing to their diverse biological activities.
Anticancer Activity
Numerous isoindoline-1,3-dione derivatives have exhibited significant antiproliferative effects against various cancer cell lines.[2] For instance, N-benzylisoindole derivatives have shown cytotoxic activity against adenocarcinoma cells (A549-Luc).[2] Another study reported that 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was a potent inhibitor of cancer cell viability, inducing apoptosis and necrosis in Raji cells.[3] The mechanism of anticancer action is often attributed to the inhibition of key enzymes like tyrosine kinases or protein phosphatases.[2]
Analgesic and Anti-inflammatory Properties
The isoindoline-1,3-dione scaffold is a promising framework for the development of novel analgesic and anti-inflammatory agents.[4] Several studies have demonstrated the efficacy of these compounds in various pain models, including tonic, neurogenic, neuropathic, and inflammatory pain.[1] For example, certain N-aryl piperazine alkyl phthalimide derivatives have shown significant, dose-dependent reduction in capsaicin-induced neurogenic pain.[1] The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes.[5]
Enzyme Inhibition
Derivatives of isoindoline-1,3-dione have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, several isoindoline-1,3-dione derivatives have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[6] For instance, 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives displayed significant AChE inhibitory activity.[6]
-
Tyrosine Kinase Inhibition: Some analogs have been identified as potential tyrosine kinase inhibitors, contributing to their antiproliferative effects.[2]
Other Biological Activities
Beyond the aforementioned activities, isoindoline-1,3-dione derivatives have also been reported to possess antibacterial, antifungal, and anticonvulsant properties.[5]
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected isoindoline-1,3-dione analogs from various studies.
Table 1: Anticancer Activity of Isoindoline-1,3-dione Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| N-benzylisoindole-1,3-dione (3) | A549-Luc | Cytotoxic | 114.25 | [2] |
| N-benzylisoindole-1,3-dione (4) | A549-Luc | Cytotoxic | 116.26 | [2] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Cytotoxic | 0.26 µg/mL | [3] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Cytotoxic | 3.81 µg/mL | [3] |
Table 2: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| 2-(diethylaminoalkyl)-isoindoline-1,3-diones (various) | AChE | 0.9 - 19.5 | [6] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | AChE | 0.91 | [6] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | [6] |
| Substituted benzyl ring derivatives | AChE | 10 - 140 | [6] |
| Substituted benzyl ring derivatives | BuChE | 11 - 80 | [6] |
Table 3: Analgesic Activity of Isoindoline-1,3-dione Derivatives
| Compound | Pain Model | Dose (mg/kg) | % Pain Reduction/Increase in Threshold | Reference |
| F1 | Capsaicin-induced | 5 | 31.7% | [1] |
| F1 | Capsaicin-induced | 10 | 40.8% | [1] |
| F1 | Capsaicin-induced | 20 | 69.0% | [1] |
| F2 | Capsaicin-induced | 5 | 31.0% | [1] |
| F2 | Capsaicin-induced | 10 | 56.0% | [1] |
| F2 | Capsaicin-induced | 20 | 74.7% | [1] |
| F1 | Randall-Selitto test | 10 | 16% (1h), 19.5% (2h), 14.2% (3h) | [1] |
| F1 | Randall-Selitto test | 20 | 20.2% (1h), 24.4% (2h), 25% (3h) | [1] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid writhing | Not specified | 1.6 times higher than metamizole sodium | [4][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of isoindoline-1,3-dione analogs.
General Procedure for the Synthesis of N-Substituted Isoindoline-1,3-diones
Caption: A typical experimental workflow for the synthesis and characterization of isoindoline-1,3-dione analogs.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and the desired primary amine.
-
Solvent and Heating: Add a suitable solvent (e.g., benzene, toluene, or ethanol) or proceed solvent-free. Heat the mixture to reflux or to a molten state (e.g., 150-200°C) for a specified period (e.g., 15-20 minutes to several hours).[8]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials. Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549-Luc) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (isoindoline-1,3-dione derivatives) and incubate for different time periods (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)
Protocol:
-
Animal Acclimatization: Use laboratory animals (e.g., mice) and allow them to acclimatize to the experimental conditions.
-
Compound Administration: Administer the test compounds or a control (vehicle or standard drug like metamizole sodium) to the animals, typically via intraperitoneal injection.
-
Induction of Writhing: After a specific period, induce writhing by intraperitoneally injecting a solution of acetic acid.
-
Observation: Observe the animals for a set period and count the number of writhes (a characteristic stretching behavior).
-
Data Analysis: Calculate the percentage of protection or analgesic activity using the formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.[10]
Signaling Pathways and Mechanisms of Action
The diverse biological effects of isoindoline-1,3-dione analogs are a result of their interaction with various cellular targets and signaling pathways.
Inhibition of Pro-inflammatory Pathways
Caption: Simplified pathway showing the inhibition of COX enzymes by isoindoline-1,3-dione analogs to reduce pain and inflammation.
Induction of Apoptosis in Cancer Cells
Caption: Proposed mechanism of anticancer activity through the induction of apoptosis.
Conclusion
The isoindoline-1,3-dione scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Structural analogs of this compound have demonstrated a remarkable range of biological activities, including potent anticancer, analgesic, anti-inflammatory, and enzyme-inhibiting properties. The straightforward synthesis and the potential for diverse chemical modifications make this class of compounds particularly attractive for medicinal chemists. Further research into the structure-activity relationships and mechanisms of action of these analogs will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. media.neliti.com [media.neliti.com]
Spectroscopic and Experimental Data for 2-(3-Aminopropyl)isoindoline-1,3-dione: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-Aminopropyl)phthalimide, and its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons (phthalimide) | 7.7 - 7.9 | Multiplet | Protons on the benzene ring of the phthalimide group. |
| -CH₂- (adjacent to imide N) | ~3.7 | Triplet | Methylene group directly attached to the nitrogen of the imide. |
| -CH₂- (central methylene) | ~1.9 | Multiplet | Methylene group in the middle of the propyl chain. |
| -CH₂- (adjacent to amine) | ~2.8 | Triplet | Methylene group attached to the primary amine. |
| -NH₂ (amine protons) | Variable | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl Carbons (imide) | ~168 | Two signals may be observed for the two carbonyl groups. |
| Quaternary Aromatic Carbons | ~132 | Carbons in the benzene ring attached to the carbonyl groups. |
| Aromatic CH Carbons | ~123, ~134 | Carbons in the benzene ring of the phthalimide group. |
| -CH₂- (adjacent to imide N) | ~38 | Methylene group directly attached to the nitrogen of the imide. |
| -CH₂- (central methylene) | ~28 | Methylene group in the middle of the propyl chain. |
| -CH₂- (adjacent to amine) | ~40 | Methylene group attached to the primary amine. |
Table 3: IR Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| N-H (Amine) | 3300 - 3500 | Medium | Stretch (often two bands for primary amine) |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch |
| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretch |
| C=O (Imide) | 1700 - 1770 | Strong | Stretch (often two bands, symmetric and asymmetric) |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretch |
| C-N | 1000 - 1350 | Medium | Stretch |
Table 4: Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ (for C₁₁H₁₂N₂O₂) | 205.0977 | Molecular ion peak for the free base with a proton. |
| [M]⁺ (for C₁₁H₁₂N₂O₂) | 204.0902 | Molecular ion peak for the free base. |
| Fragments | Various | Fragmentation pattern would involve cleavage of the propyl chain and the phthalimide ring. |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for specific this compound samples can vary based on the instrumentation and laboratory procedures. However, general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra can be obtained using various techniques. For solid samples, a common method is Attenuated Total Reflectance (ATR), where the sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with potassium bromide and pressing it into a thin disk. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide serves as a foundational resource for the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire and interpret data on a specific, purified sample of the compound.
An In-depth Technical Guide on the Solubility of 2-(3-Aminopropyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Aminopropyl)isoindoline-1,3-dione and its hydrochloride salt. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature and databases, this document focuses on providing key physicochemical properties, comparative solubility data of a structurally related compound, and detailed experimental protocols for determining solubility. This information is intended to empower researchers to assess the solubility of this compound in various solvent systems relevant to drug discovery and development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the available information for this compound and its hydrochloride salt.
| Property | This compound | This compound Hydrochloride |
| Synonyms | N-(3-Aminopropyl)phthalimide | N-(3-Aminopropyl)phthalimide hydrochloride |
| CAS Number | 4773-14-2[1][2][3] | 121821-01-0[4][5] |
| Molecular Formula | C₁₁H₁₂N₂O₂[1] | C₁₁H₁₂N₂O₂ · HCl[4] |
| Molecular Weight | 204.23 g/mol [1] | 240.68 g/mol [4] |
| Appearance | No data available | No data available |
| Melting Point | No data available | No data available |
| Boiling Point | No data available | No data available |
| Solubility | No data available | No data available[4] |
Comparative Solubility Data: Phthalimide
In the absence of direct solubility data for this compound, the solubility of phthalimide, its parent heterocyclic structure, can provide valuable insights into the potential solubility in various organic solvents. The presence of the aminopropyl side chain in the target compound is expected to significantly increase its polarity and introduce basicity, likely enhancing its solubility in polar and acidic aqueous solutions compared to phthalimide.
The following table summarizes the mole fraction solubility (x₁) of phthalimide in several organic solvents at different temperatures, as determined by high-performance liquid chromatography (HPLC).
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |
| Acetone | 283.15 | 11.21 |
| 293.15 | 15.93 | |
| 303.15 | 21.46 | |
| 313.15 | 29.21 | |
| Ethyl Acetate | 283.15 | 6.45 |
| 293.15 | 8.87 | |
| 303.15 | 11.78 | |
| 313.15 | 15.39 | |
| Methanol | 283.15 | 2.65 |
| 293.15 | 3.82 | |
| 303.15 | 5.38 | |
| 313.15 | 7.42 | |
| Ethanol | 283.15 | 1.83 |
| 293.15 | 2.62 | |
| 303.15 | 3.69 | |
| 313.15 | 5.09 | |
| Isopropanol | 283.15 | 1.48 |
| 293.15 | 2.21 | |
| 303.15 | 3.19 | |
| 313.15 | 4.54 | |
| n-Butanol | 283.15 | 1.51 |
| 293.15 | 2.19 | |
| 303.15 | 3.13 | |
| 313.15 | 4.41 | |
| Acetonitrile | 283.15 | 2.41 |
| 293.15 | 3.59 | |
| 303.15 | 5.16 | |
| 313.15 | 7.31 | |
| Toluene | 283.15 | 0.23 |
| 293.15 | 0.38 | |
| 303.15 | 0.60 | |
| 313.15 | 0.94 |
Data sourced from a study on the solubility of phthalimide in ten organic solvents.[6][7]
At a given temperature, the solubility of phthalimide in the tested solvents follows the order: Acetone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Isopropanol > n-Butanol > Toluene.[6][7] The dissolution process for phthalimide in these solvents is endothermic, as solubility increases with temperature.
Experimental Protocols for Solubility Determination
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8] The following protocols outline a general approach for determining the solubility of this compound in both aqueous and organic solvents.
-
This compound (or its hydrochloride salt) of high purity
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Preparation: Add an excess amount of the solid compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a specific temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered saturated solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Due to the presence of a primary amine, the aqueous solubility of this compound is expected to be pH-dependent. The compound will be more soluble in acidic conditions where the amine group is protonated.
-
Protocol: Follow the general shake-flask protocol using a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
pH Measurement: After equilibration, measure the final pH of each saturated solution, as it may differ from the initial buffer pH.[8]
-
Data Presentation: Plot the measured solubility as a function of the final pH to generate a pH-solubility profile.
-
Protocol: Follow the general shake-flask protocol using various organic solvents of interest.
-
Considerations: Ensure the analytical method (e.g., HPLC) is compatible with the chosen organic solvent. The mobile phase may need to be adjusted accordingly.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive solubility assessment of a research compound like this compound.
Caption: A logical workflow for the experimental determination and application of solubility data.
References
2-(3-Aminopropyl)isoindoline-1,3-dione: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Aminopropyl)isoindoline-1,3-dione, a key chemical scaffold, is a versatile building block in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly available literature, its core structure, isoindoline-1,3-dione (phthalimide), is present in a vast array of biologically active compounds. This technical guide summarizes the significant potential biological activities of this compound based on the demonstrated activities of its derivatives. This document covers potential applications in acetylcholinesterase inhibition for neurodegenerative diseases, antimicrobial activity, and its crucial role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for key assays and conceptual diagrams of relevant biological pathways and experimental workflows are provided to facilitate further research and drug development endeavors.
Introduction
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial effects.[2][3] The compound this compound serves as a fundamental building block, incorporating a reactive primary amine that allows for its conjugation to other molecules to create novel chemical entities with diverse pharmacological profiles. This guide explores the most prominent and promising biological activities associated with derivatives of this core structure.
Potential Biological Activities
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Derivatives of isoindoline-1,3-dione have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[6] The isoindoline-1,3-dione moiety often serves as an anchor to bind to the peripheral anionic site (PAS) of the enzyme, while modifications to the aminopropyl side chain can interact with the catalytic active site (CAS).[5]
Antimicrobial Activity
Various N-substituted isoindoline-1,3-dione derivatives have exhibited promising antibacterial and antifungal activities.[7][8][9] The mechanism of action is thought to involve the disruption of microbial cellular processes, although the exact targets can vary depending on the specific derivative and the microbial species. The hydrophobicity and electronic properties of the isoindoline-1,3-dione core can be modulated through substitutions to optimize antimicrobial potency.[3]
Role in Proteolysis Targeting Chimeras (PROTACs)
A significant and rapidly evolving application of this compound is its use as a linker or as part of the E3 ligase-binding moiety in the design of PROTACs.[10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The phthalimide core is a key component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are known to bind to the E3 ligase Cereblon (CRBN). The aminopropyl group provides a convenient attachment point for a linker connected to a warhead that targets a protein of interest.
Quantitative Data on Isoindoline-1,3-dione Derivatives
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of Representative Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (ortho-chloro substituted) | AChE | 0.91 ± 0.045 | [13] |
| 2-(diethylaminoalkyl)isoindoline-1,3-dione derivatives | AChE | 0.9 - 19.5 | [4] |
| 2-(diethylaminoalkyl)isoindoline-1,3-dione derivatives | BuChE | Weak activity | [4] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | [4] |
| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4-Fluoro substituted) | AChE | 16.42 ± 1.07 | [6] |
| Isoindolin-1,3-dione-based acetohydrazide derivative (most potent) | AChE | 0.11 ± 0.05 | [5] |
| Isoindolin-1,3-dione-based acetohydrazide derivative (most potent) | BuChE | 5.7 ± 0.2 | [5] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Representative Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4b) | Enterococcus faecalis | 375 | [14] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4h) | Enterococcus faecalis | 375 | [14] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4b) | Staphylococcus aureus | 750 | [14] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4h) | Staphylococcus aureus | 750 | [14] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on the widely used Ellman's method for determining AChE inhibitory activity.[15]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound or its derivatives)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB (Ellman's reagent) in phosphate buffer.
-
Prepare a solution of the substrate, ATCI, in phosphate buffer.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute with the buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).
-
Add the AChE solution to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
Sterile 96-well microplates
-
Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
-
Compound Dilution:
-
Perform serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well microplate.
-
-
Inoculation:
-
Add a standardized volume of the microbial inoculum to each well.
-
-
Incubation:
-
Incubate the microplates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Synthesis of a PROTAC using this compound as a Linker Component
This protocol outlines a general synthetic scheme for incorporating the title compound into a PROTAC. This typically involves amide bond formation.
Materials:
-
This compound hydrochloride
-
A carboxylic acid-functionalized warhead targeting the protein of interest (POI)
-
Coupling agents (e.g., EDC, HBTU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Amine Neutralization:
-
If starting with the hydrochloride salt, neutralize this compound hydrochloride with a suitable base to obtain the free amine.
-
-
Amide Coupling:
-
In an inert atmosphere, dissolve the carboxylic acid-functionalized warhead in an anhydrous aprotic solvent.
-
Add the coupling agents (e.g., EDC and HOBt) and stir for a short period to activate the carboxylic acid.
-
Add the free amine of this compound and a non-nucleophilic base (e.g., DIPEA).
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
-
Purification:
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting PROTAC molecule using column chromatography.
-
Visualizations
Experimental Workflow
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Conceptual Diagram of a PROTAC
Caption: Conceptual Diagram of PROTAC Action.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Downstream Effects of AChE Inhibition.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. Based on the extensive research on its derivatives, this compound holds significant potential as a precursor for potent acetylcholinesterase inhibitors, antimicrobial agents, and as a critical component in the rapidly advancing field of PROTAC-based targeted protein degradation. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a foundational resource for researchers aiming to explore and exploit the biological activities of this versatile chemical entity. Further investigation into the specific biological profile of the core this compound molecule is warranted to fully elucidate its therapeutic potential.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione: Synthesis, History, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Aminopropyl)isoindoline-1,3-dione, a molecule built upon the privileged isoindoline-1,3-dione (phthalimide) scaffold, represents a key building block in medicinal chemistry. While its specific historical discovery is not extensively documented, its synthesis is intrinsically linked to the foundational Gabriel synthesis of primary amines. This guide provides a comprehensive overview of the probable synthetic routes, historical context, and the broader biological significance of the isoindoline-1,3-dione class of molecules, offering insights for researchers in drug discovery and development.
Introduction: The Isoindoline-1,3-dione Core
The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4] The significance of this scaffold is highlighted by its presence in clinically approved drugs such as thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma and other conditions.[1] The versatility of the phthalimide group allows for the introduction of various side chains, leading to a diverse chemical space for drug discovery. This compound serves as a valuable intermediate, providing a primary amine handle for further chemical modifications and the synthesis of more complex bioactive molecules.[5]
Discovery and Historical Context
The history of this compound is fundamentally tied to the development of the Gabriel synthesis , a classic method for the preparation of primary amines. Named after the German chemist Siegmund Gabriel , this reaction, first reported in the late 19th century, provides a reliable route to primary amines from primary alkyl halides, avoiding the overalkylation often seen with direct alkylation of ammonia.[6]
The Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the release of the primary amine.[7] Given this well-established methodology, it is highly probable that this compound was first synthesized as an application of this reaction, likely in the 20th century as chemists explored the synthesis of various aminoalkylphthalimides as intermediates for pharmaceuticals and other biologically active compounds. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is a logical extension of a foundational synthetic method.
Synthesis of this compound
The primary route for the synthesis of this compound is the Gabriel synthesis. This method ensures the formation of a primary amine with high purity. The general synthetic workflow is depicted below.
Experimental Protocol: A Probable Synthesis
While a specific, detailed experimental protocol for the first synthesis is not available, a representative procedure based on the principles of the Gabriel synthesis can be outlined.
Step 1: Synthesis of 2-(3-Bromopropyl)isoindoline-1,3-dione
A common precursor for the introduction of the aminopropyl chain is a dihaloalkane. For instance, reacting potassium phthalimide with 1,3-dibromopropane would yield 2-(3-bromopropyl)isoindoline-1,3-dione.[8]
-
Reagents: Potassium phthalimide, 1,3-dibromopropane, a suitable solvent (e.g., dimethylformamide - DMF).
-
Procedure: A solution of potassium phthalimide in DMF is treated with an excess of 1,3-dibromopropane. The reaction mixture is heated to facilitate the SN2 reaction. Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified, typically by recrystallization.
Step 2: Synthesis of 2-(3-Azidopropyl)isoindoline-1,3-dione (Alternative Intermediate)
An alternative to direct amination, which can be prone to side reactions, is the conversion of the bromo intermediate to an azide.
-
Reagents: 2-(3-Bromopropyl)isoindoline-1,3-dione, sodium azide, solvent (e.g., DMF or acetone/water).
-
Procedure: 2-(3-Bromopropyl)isoindoline-1,3-dione is reacted with sodium azide. The azide anion displaces the bromide via an SN2 reaction to yield 2-(3-azidopropyl)isoindoline-1,3-dione.[9]
Step 3: Reduction to this compound
The final step involves the reduction of the azide or amination of the bromo-intermediate. If starting from the azide, a reduction is performed.
-
Reagents: 2-(3-Azidopropyl)isoindoline-1,3-dione, a reducing agent (e.g., H2 with a palladium catalyst, or lithium aluminum hydride).
-
Procedure: The azide is reduced to the primary amine. For example, catalytic hydrogenation involves stirring the azide under a hydrogen atmosphere in the presence of a catalyst like palladium on carbon.
Alternatively, if proceeding from the bromo-intermediate, a direct amination could be attempted, though this is less common in modern synthesis due to potential side products. The more standard Gabriel synthesis completion would involve a deprotection step if a protected amine was used initially. However, for creating the aminopropyl side chain itself, the above multi-step approach starting with a dihalide is a common strategy.
Biological Activity and Drug Development Context
While specific quantitative biological data for this compound is sparse in publicly available literature, the broader class of isoindoline-1,3-dione derivatives has been extensively studied. This provides a strong rationale for its use as a scaffold in drug discovery.
Derivatives of isoindoline-1,3-dione have shown a remarkable range of biological activities, including:
-
Anti-inflammatory and Immunomodulatory Effects: The most famous examples are thalidomide and its analogs, which modulate the immune system.[1]
-
Anticancer Activity: Many derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4]
-
Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes such as cholinesterases, which are relevant in the context of Alzheimer's disease.[10]
-
Receptor Binding: Certain derivatives exhibit high binding affinity to targets like beta-amyloid fibrils, which are implicated in Alzheimer's disease.[11]
The 3-aminopropyl side chain of this compound provides a crucial point for chemical modification. This primary amine can be readily functionalized to introduce new pharmacophores, alter physicochemical properties, and explore structure-activity relationships.
Data Summary
| Derivative Class | Biological Activity | Example Target/Assay | Reported Potency Range (for various derivatives) |
| N-Aryl/Alkyl Isoindoline-1,3-diones | Analgesic | Acetic acid-induced writhing | High activity observed in mouse models |
| Thalidomide Analogs | Anti-inflammatory, Anticancer | TNF-α inhibition, Multiple myeloma cell lines | Varies with specific analog |
| N-Benzylpiperazinyl Derivatives | Acetylcholinesterase Inhibition | Ellman's method | IC50 values in the micromolar to nanomolar range |
| Isoindolones | Beta-amyloid binding | Competitive binding assay | Ki values in the subnanomolar range |
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, primarily due to its versatile isoindoline-1,3-dione core and the presence of a reactive primary amine. While its specific history is intertwined with the broader development and application of the Gabriel synthesis, its true value lies in its role as a key intermediate for the generation of novel, biologically active compounds. The extensive research into the pharmacological properties of the isoindoline-1,3-dione scaffold provides a strong foundation for the continued exploration of derivatives of this compound in the quest for new therapeutic agents. Future work in this area will likely focus on leveraging this building block to create libraries of compounds for screening against a wide range of biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(3-azidopropyl)-isoindole-1,3-dione, 88192-21-6 | BroadPharm [broadpharm.com]
- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoindol-1,3-dione and isoindol-1-one derivatives with high binding affinity to beta-amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(3-Aminopropyl)isoindoline-1,3-dione in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(3-Aminopropyl)isoindoline-1,3-dione as a versatile linker in peptide synthesis. This bifunctional molecule, featuring a terminal primary amine and a phthalimide-protected amine, offers a strategic tool for peptide cyclization, conjugation, and the introduction of specific molecular probes.
Introduction
This compound serves as a valuable building block in the synthesis of complex peptides. The terminal primary amine allows for its incorporation into a growing peptide chain via standard amide bond formation. The phthalimide group provides robust protection for a primary amine, which can be selectively deprotected under mild conditions to reveal a reactive handle for subsequent modifications. This dual functionality makes it an ideal candidate for:
-
Head-to-tail and side-chain-to-tail peptide cyclization: Introducing conformational constraints to enhance peptide stability, receptor affinity, and bioavailability.
-
Peptide conjugation: Attaching moieties such as fluorophores, biotin, or cytotoxic drugs for diagnostic and therapeutic applications.
-
Branched peptide synthesis: Creating dendritic peptide structures.
The phthalimide protecting group is stable to the acidic conditions often used for the cleavage of tert-butyl-based side-chain protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS), offering excellent orthogonality.[1]
Key Applications and Strategies
On-Resin Head-to-Tail Peptide Cyclization
A primary application of this compound is to facilitate the head-to-tail cyclization of peptides on a solid support. This strategy leverages the "pseudo-dilution" effect of the solid phase, which favors intramolecular reactions over intermolecular oligomerization. The general workflow involves:
-
Synthesis of the linear peptide on a solid support.
-
Coupling of this compound to the N-terminus of the peptide chain.
-
Selective deprotection of the C-terminal protecting group.
-
Deprotection of the phthalimide group to reveal the primary amine of the linker.
-
On-resin intramolecular cyclization between the newly exposed amine and the C-terminal carboxyl group.
-
Cleavage of the cyclic peptide from the resin and final deprotection of side-chain protecting groups.
Peptide Conjugation via the Linker's Amine
The deprotected aminopropyl linker can serve as a nucleophilic handle for the conjugation of various molecules to the peptide. This is particularly useful for attaching probes or therapeutic agents at a specific site away from the core peptide sequence, minimizing potential interference with its biological activity. The phthalimide group can be deprotected either on-resin or after cleavage of the peptide-linker construct from the solid support.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc/tBu chemistry is employed for the synthesis of the linear peptide sequence on a suitable resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids).[2][3][4]
Protocol 1: Standard Fmoc SPPS Cycle
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Incorporation of the this compound Linker
Protocol 2: Coupling of the Linker to the N-terminus
-
Following the final Fmoc deprotection of the linear peptide on the resin, wash the resin with DMF (5 x 1 min).
-
Prepare a solution of this compound (3 equivalents), a coupling reagent like HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the solution to the resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Dry the resin under vacuum.
On-Resin Peptide Cyclization
Protocol 3: Head-to-Tail Cyclization
-
C-terminal Deprotection: If an orthogonal protecting group (e.g., Allyl) was used for the C-terminus, deprotect it selectively. For an allyl ester, treat the resin with Pd(PPh₃)₄ (0.3 equivalents) and a scavenger like PhSiH₃ (20 equivalents) in DCM for 2 hours.
-
Phthalimide Deprotection:
-
Swell the resin in isopropanol.
-
Treat the resin with a solution of 10 equivalents of ethylenediamine in isopropanol at room temperature for 6-12 hours.[5] Alternatively, for a milder deprotection, use sodium borohydride in 2-propanol followed by acetic acid.[6]
-
Wash the resin extensively with isopropanol, DMF, and DCM.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent such as PyBOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Cleavage and Final Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Peptide Conjugation
Protocol 4: Post-Cleavage Conjugation
-
Synthesize the peptide with the this compound linker at the desired position (e.g., N-terminus, C-terminus via a modified resin, or on a side chain of an amino acid like lysine).
-
Cleave the peptide-linker construct from the resin using a standard TFA cocktail.
-
Purify the crude peptide-linker by RP-HPLC.
-
Phthalimide Deprotection in Solution:
-
Dissolve the purified peptide-linker in a suitable solvent (e.g., THF, DMF).
-
Add an excess of hydrazine hydrate (e.g., 10-20 equivalents) and stir at room temperature for 4-12 hours.[7] Alternatively, use the milder sodium borohydride/acetic acid method.[6]
-
Monitor the reaction by LC-MS.
-
Purify the deprotected peptide by RP-HPLC to remove the phthalhydrazide byproduct and any remaining starting material.
-
-
Conjugation:
-
Dissolve the purified peptide with the free aminopropyl group in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the molecule to be conjugated (e.g., an NHS-ester of a fluorophore) in a 1.5 to 5-fold molar excess.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the final conjugate by RP-HPLC.
-
Quantitative Data
The efficiency of peptide cyclization and conjugation reactions can be influenced by several factors, including the peptide sequence, ring size, and reaction conditions.[8][9] The following table provides representative data for similar bioconjugation and cyclization reactions.
| Reaction Step | Reagents | Typical Yield/Purity | Reference for Similar Reactions |
| Linker Coupling to Resin | This compound, HATU, DIPEA | >90% coupling efficiency | General SPPS protocols |
| Phthalimide Deprotection (On-Resin) | Ethylenediamine in Isopropanol | >95% conversion | [5] |
| On-Resin Cyclization (Head-to-Tail) | PyBOP, HOBt, DIPEA | 60-95% crude purity | [8] |
| Phthalimide Deprotection (Solution) | Hydrazine Hydrate | 70-85% isolated yield | [7] |
| Post-Cleavage Conjugation (NHS-ester) | Amine-reactive dye | >90% conversion | General bioconjugation protocols |
Signaling Pathways and Logical Relationships
The use of this compound in peptide synthesis involves a series of logical steps based on orthogonal protecting group chemistry.
Conclusion
This compound is a highly effective and versatile tool for advanced peptide synthesis. Its straightforward incorporation into standard SPPS protocols and the reliable deprotection of the phthalimide group under mild conditions provide researchers with a robust method for creating cyclic peptides and well-defined peptide conjugates. The protocols and data presented here offer a solid foundation for the successful application of this linker in the development of novel peptide-based therapeutics and research tools.
References
- 1. Phthalimides [organic-chemistry.org]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(3-Aminopropyl)isoindoline-1,3-dione as a Chemical Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Aminopropyl)isoindoline-1,3-dione, a derivative of phthalimide, is a versatile chemical linker widely employed in the synthesis of complex bioactive molecules. Its structure incorporates a terminal primary amine, providing a convenient handle for conjugation, and the isoindoline-1,3-dione moiety, which is recognized as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This dual functionality makes it a particularly valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The isoindoline-1,3-dione portion of the linker serves as the E3 ligase ligand, specifically recruiting CRBN.
These application notes provide an overview of the use of this compound as a linker in PROTACs, comparative data on its performance, and detailed protocols for its conjugation.
Application in PROTACs
The 3-aminopropyl chain of this compound functions as a short, flexible alkyl linker in PROTAC molecules. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Short alkyl linkers, such as the aminopropyl chain, offer several advantages:
-
Synthetic Tractability: They are readily incorporated into PROTAC synthesis schemes.
-
Metabolic Stability: Shorter alkyl chains tend to exhibit greater metabolic stability compared to longer, more flexible linkers like polyethylene glycol (PEG).[2][3]
-
Cell Permeability: The hydrophobic nature of the alkyl chain can enhance cell membrane permeability.
However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often necessary to identify the most effective PROTAC candidate.
Data Presentation: Comparative Performance of Linkers
The efficacy of a PROTAC is typically evaluated based on two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).
The following tables summarize comparative data for PROTACs with different linker types.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Short Alkyl | Bruton's Tyrosine Kinase (BTK) | CRBN | Ramos & JeKo-1 | 10-100 | > 90 | [1] |
| ≥ 4 PEG units | Bruton's Tyrosine Kinase (BTK) | CRBN | Ramos | 1-40 | > 90 | [1] |
| Nine-atom alkyl chain | CRBN (self-degradation) | VHL | HEK293T | Concentration-dependent decrease | Not specified | [1] |
| Three PEG units | CRBN (self-degradation) | VHL | HEK293T | Weak degradation | Not specified | [1] |
| Linker Type | In Vitro Half-life (t½) in Human Hepatocytes | Key Observations | Reference |
| Short Alkyl Linkers | Generally longer t½ | Stability is inversely related to length. | [2] |
| PEG Linkers | Variable, can be shorter | Susceptible to metabolism, but can improve solubility. | [2] |
| Rigid Linkers (e.g., piperazine-containing) | Generally longer t½ | Enhanced metabolic stability. | [2] |
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid, a common step in PROTAC synthesis.
Materials:
-
This compound hydrochloride
-
Carboxylic acid-containing molecule (e.g., a POI ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl or hydroxylamine
-
Reverse-phase HPLC system for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF or DMSO.
-
Add EDC (1.5 eq) and NHS/sulfo-NHS (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound hydrochloride (1.2 eq) in anhydrous DMF or DMSO. Add DIPEA or TEA (2.0-3.0 eq) to neutralize the hydrochloride and facilitate the reaction.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC to obtain the desired conjugate.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Synthesis of a PROTAC Molecule
This protocol outlines the synthesis of a PROTAC using a pre-formed POI ligand-linker conjugate and this compound.
Materials:
-
POI ligand with a terminal carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF
-
DIPEA
-
Reverse-phase HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
Amide Coupling:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC molecule using LC-MS and NMR.
-
Protocol 3: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This protocol provides a general workflow for the conjugation of a drug-linker complex, which could incorporate the this compound linker, to a monoclonal antibody. This typically involves conjugation to cysteine or lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker construct with a maleimide or NHS-ester reactive group
-
Reducing agent (for cysteine conjugation, e.g., TCEP)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine for maleimide reactions)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer.
-
-
Antibody Modification (for cysteine conjugation):
-
Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent like TCEP. Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Add the drug-linker construct to the prepared antibody solution at a specific molar ratio.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent to cap any unreacted functional groups on the antibody or linker.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
-
Visualizations
Caption: Mechanism of action of a PROTAC utilizing a this compound linker.
Caption: Workflow for EDC/NHS-mediated amide bond formation.
References
Application Notes: Covalent Labeling of Proteins with 2-(3-Aminopropyl)isoindoline-1,3-dione via a Two-Step Crosslinking Strategy
Introduction
This document provides a detailed protocol for the covalent conjugation of 2-(3-Aminopropyl)isoindoline-1,3-dione to a target protein. Since this compound possesses a primary amine, it is not directly reactive with protein functional groups under standard physiological conditions. Therefore, a crosslinking strategy is employed. This protocol utilizes a two-step approach with the water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, Bis(sulfosuccinimidyl) suberate (BS3).[1][2][3] This method offers greater control and minimizes the formation of unwanted protein-protein conjugates, which can be a significant issue with one-step homobifunctional crosslinking procedures.[4][5]
Principle of the Reaction
The labeling process is a two-step procedure:
-
Activation Step: this compound is first reacted with a large molar excess of the BS3 crosslinker. One of the sulfo-NHS esters of BS3 reacts with the primary amine of this compound, forming a stable amide bond. This results in an "activated" molecule that now possesses a reactive sulfo-NHS ester at the other end of the BS3 spacer arm.
-
Labeling Step: The excess, unreacted BS3 is removed, and the activated this compound is then introduced to the protein solution. The remaining sulfo-NHS ester group on the activated molecule reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the surface of the target protein, forming a stable covalent amide bond.[1][2][6][7] The reaction is performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amines on the protein are deprotonated and thus nucleophilic.[1][8]
This two-step strategy allows for the controlled labeling of the protein with the small molecule of interest, this compound.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0 (PBS) or 100 mM Sodium Bicarbonate, pH 8.3.[9] Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing/cassettes (10K MWCO).
Step 1: Activation of this compound with BS3
-
Prepare Reagents:
-
Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation.[7][9]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare a 100 mM stock solution of BS3 in amine-free water or PBS. BS3 is water-soluble but hydrolyzes quickly, so this solution should be made fresh.[7]
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the this compound stock solution with a 20-fold molar excess of the BS3 stock solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of Activated Compound (Optional but Recommended):
-
To remove excess BS3, the activated compound can be purified. This is challenging due to the small size of the molecules. An alternative is to proceed to Step 2, relying on the high molar excess of the activated compound to protein to drive the labeling reaction, followed by thorough purification of the final protein conjugate. For a more controlled reaction, purification via reverse-phase chromatography could be considered if the expertise is available.
-
Step 2: Labeling of Protein with Activated this compound
-
Prepare Protein Solution:
-
Prepare a solution of the protein of interest at a concentration of 2-10 mg/mL in the Reaction Buffer.[10] If the protein is in a buffer containing primary amines, exchange it with the Reaction Buffer using dialysis or a desalting column.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the activated this compound solution from Step 1.[9][11] The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with continuous gentle mixing.[9][10]
-
-
Quench the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction mixture).[9][12]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or reacted with the quenching agent.[9]
-
Step 3: Purification of the Labeled Protein
-
Removal of Unreacted Label:
-
It is crucial to remove the unreacted/quenched labeling reagent and byproducts from the labeled protein.
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method.[13]
-
Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Elute the protein with the equilibration buffer. The larger, labeled protein will elute first, while the smaller, unreacted molecules will be retained and elute later.
-
-
Dialysis/Ultrafiltration: This is an alternative method, though generally slower than SEC. Dialyze the reaction mixture against a large volume of storage buffer with several buffer changes.
-
Data Presentation
Table 1: Summary of Quantitative Parameters for Protein Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Reaction pH | 7.2 - 8.5 | Optimal pH is typically 8.3 for efficient reaction with primary amines.[8] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine will compete with the protein for the labeling reagent.[9] |
| Molar Excess of BS3 to Compound (Step 1) | 20-fold | To ensure complete activation of the this compound. |
| Molar Excess of Activated Compound to Protein (Step 2) | 10- to 20-fold | This is a starting point and should be optimized for the specific protein and desired degree of labeling.[9][11] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can proceed for longer to minimize protein degradation.[9] |
| Incubation Time (Step 1) | 30-60 minutes | |
| Incubation Time (Step 2) | 1-2 hours at RT; 2-4 hours at 4°C | |
| Quenching Reagent Concentration | 20-50 mM | Tris or glycine can be used to stop the reaction.[9] |
Mandatory Visualizations
Caption: Chemical reaction pathway for protein labeling.
Caption: Experimental workflow for protein labeling.
References
- 1. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protein Crosslinking Annotation - Creative Biolabs [creative-biolabs.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. covachem.com [covachem.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. benchchem.com [benchchem.com]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Experimental Applications of 2-(3-Aminopropyl)isoindoline-1,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Aminopropyl)isoindoline-1,3-dione, a derivative of phthalimide, is a versatile bifunctional molecule with significant applications in contemporary drug discovery and chemical biology. Its structure incorporates the isoindoline-1,3-dione moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a terminal primary amine on a propyl linker. This unique combination makes it a valuable building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), as well as a versatile linker for creating bioactive conjugates and chemical probes. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.
Key Applications
The primary experimental applications of this compound are centered around its ability to engage the ubiquitin-proteasome system and its utility as a linker.
-
Proteolysis Targeting Chimeras (PROTACs): The isoindoline-1,3-dione core of the molecule serves as a potent recruiter of the CRBN E3 ubiquitin ligase.[1][2] The aminopropyl chain provides a convenient attachment point for a linker, which is subsequently connected to a ligand for a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3]
-
Bioactive Molecule Synthesis: The terminal amine can be readily functionalized to conjugate with other molecules of interest, such as fluorescent dyes, affinity tags, or other small molecule drugs, to create novel chemical probes and multi-functional therapeutic agents.
-
Pharmacological Scaffolding: The phthalimide core is a known pharmacophore present in various bioactive compounds, and derivatives have been explored for their potential analgesic, anti-inflammatory, and antimicrobial properties.[4][5]
Data Presentation
The efficacy of PROTACs derived from this compound (as part of a pomalidomide-based structure) is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for pomalidomide-based PROTACs targeting various proteins.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 15 | EGFRWT | A549 | 43.4 | >90 |
| Compound 16 | EGFRWT | A549 | 32.9 | 96 |
| Pomalidomide-based BRD4 Degrader | BRD4 | THP-1 | ~810 (IC50) | >90 (at 1µM) |
| Thalidomide-based BRD4 Degrader | BRD4 | RS4;11 | 2.5 | >95 |
Note: Data is compiled from various sources and experimental conditions may differ. The IC50 value for the BRD4 degrader reflects anti-proliferative activity, which is a downstream consequence of degradation.[2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Gabriel synthesis of primary amines.
Step 1: Synthesis of N-(3-Bromopropyl)phthalimide
-
Materials: Potassium phthalimide, 1,3-dibromopropane, Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in anhydrous DMF.
-
Add 1,3-dibromopropane (3 equivalents) to the solution.
-
Heat the reaction mixture to 70-80°C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure N-(3-bromopropyl)phthalimide.[6]
-
Step 2: Synthesis of this compound
-
Materials: N-(3-Bromopropyl)phthalimide, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve N-(3-bromopropyl)phthalimide (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of this compound.
-
For the free amine, neutralize the salt with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent.
-
Protocol 2: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of this compound to a protein of interest (POI) ligand containing a carboxylic acid, using the well-characterized bromodomain inhibitor JQ1 as an example.
-
Materials: this compound, (+)-JQ1-carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF.
-
Procedure:
-
Dissolve (+)-JQ1-carboxylic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC.[7]
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: Experimental workflow for the synthesis and application of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. N-(3-BROMOPROPYL)PHTHALIMIDE | 5460-29-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(3-Aminopropyl)isoindoline-1,3-dione in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-aminopropyl)phthalimide, is a versatile chemical scaffold that plays a significant role in medicinal chemistry and drug discovery. Its phthalimide group is a key structural motif found in several approved drugs, including thalidomide, lenalidomide, and pomalidomide, which are known for their immunomodulatory and anti-cancer properties. The primary amine attached to the propyl linker provides a crucial attachment point for further chemical modifications, making it an important building block in the synthesis of more complex molecules, including targeted protein degraders known as PROTACs (Proteolysis Targeting Chimeras).
These application notes provide an overview of the synthesis, biological activities of its derivatives, and its application as a linker in drug development, particularly in the design of PROTACs. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a variation of the Gabriel synthesis. This method involves the reaction of phthalic anhydride with a primary amine, in this case, 1,3-diaminopropane.
General Experimental Protocol: Gabriel Synthesis
Materials:
-
Phthalic anhydride
-
1,3-Diaminopropane
-
Glacial acetic acid or another suitable solvent (e.g., DMF)
-
Hydrochloric acid (for hydrochloride salt formation, if desired)
-
Sodium bicarbonate
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable solvent like glacial acetic acid.
-
Addition of Amine: To the stirred solution, add 1,3-diaminopropane (1 equivalent) dropwise. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically around 110-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into crushed ice with stirring.
-
Precipitation and Filtration: A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash it with cold water and a dilute solution of sodium bicarbonate to remove any unreacted phthalic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
-
Hydrochloride Salt Formation (Optional): To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting salt will precipitate and can be collected by filtration.
Applications in Drug Discovery
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. Derivatives of this compound have been explored for various therapeutic applications.
Analgesic and Anti-inflammatory Activity
Numerous studies have demonstrated the potential of isoindoline-1,3-dione derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. These compounds often exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes.[1]
| Compound ID | Modification on Aminopropyl Group | Analgesic Activity (% protection) | Anti-inflammatory Activity (% inhibition) | Reference |
| ZM4 | Aminoacetylenic derivative | Significant reduction in acetic acid-induced writhing | Reduces carrageenan-induced rat paw edema | [2][3] |
| ZM5 | Aminoacetylenic derivative | Significant reduction in acetic acid-induced writhing | Reduces carrageenan-induced rat paw edema | [2][3] |
| 3a | Phenyl(phenylimino)methyl | 1.6 times higher than metamizole sodium | Not Reported | [1][4] |
Anticancer Activity
The phthalimide moiety is present in several anticancer drugs. Derivatives of isoindoline-1,3-dione have been shown to possess cytotoxic effects against various cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 7 | A549 (Lung Carcinoma) | 19.41 | [5] |
| Compound 9 | HeLa (Cervical Cancer) | Lower than 5-FU at 100 µM | [5] |
| Compound 11 | C6 (Glioma) | Higher activity than 5-FU at 100 µM | [5] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [6] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | 3.81 µg/mL | [6] |
Acetylcholinesterase (AChE) Inhibitory Activity
Derivatives of isoindoline-1,3-dione have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
| Compound ID | Modification | AChE IC50 (µM) | Reference |
| 7a | N-benzyl pyridinium hybrid (para-fluoro) | 2.1 | [7] |
| 7f | N-benzyl pyridinium hybrid (para-fluoro) | 2.1 | [7] |
| Derivative I | 4-phenylpiperazine | 1.12 | [7] |
Role in PROTAC Drug Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The isoindoline-1,3-dione moiety, as found in thalidomide and its analogs, is a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase. Therefore, this compound serves as an excellent starting point for the synthesis of the CRBN-recruiting portion of a PROTAC. The aminopropyl group provides a convenient attachment point for a linker, which is then connected to the target protein ligand.
PROTAC Design and Synthesis Workflow
The following diagram illustrates a general workflow for the design and synthesis of a PROTAC utilizing this compound.
Caption: Workflow for PROTAC design and synthesis.
Impact of the Aminopropyl Linker in PROTACs
The linker in a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). The length, rigidity, and chemical composition of the linker influence the efficacy of protein degradation.
The 3-aminopropyl chain in this compound provides a short and flexible linker element.
-
Length: A shorter linker can lead to a more compact and stable ternary complex, but it may also introduce steric hindrance. The optimal linker length is target-dependent and often requires empirical determination.
-
Flexibility: The alkyl nature of the propyl chain allows for conformational flexibility, which can be advantageous in allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.
-
Attachment Point: The primary amine offers a versatile handle for attaching a variety of linker chemistries, allowing for the exploration of different linker lengths and compositions to optimize PROTAC activity.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a PROTAC derived from this compound.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable and versatile building block in drug discovery and development. Its derivatives have shown promise in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Furthermore, its role as a readily available precursor for the Cereblon-binding moiety in PROTACs makes it a critical tool in the development of this cutting-edge therapeutic modality. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to explore the full potential of this important chemical entity.
References
- 1. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 2. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of 2-(3-Aminopropyl)isoindoline-1,3-dione via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Aminopropyl)isoindoline-1,3-dione is a primary amine that often requires derivatization for sensitive and reliable quantification by High-Performance Liquid Chromatography (HPLC), particularly when trace-level analysis is necessary. The phthalimide group provides some UV absorbance, but for many applications, especially in complex matrices such as biological fluids or pharmaceutical formulations, enhancing its chromatographic retention and detector response is crucial. Pre-column derivatization chemically modifies the primary amine group, attaching a tag that imparts favorable properties for HPLC analysis, such as strong UV absorbance or fluorescence.
This document provides detailed application notes and protocols for the derivatization of this compound using o-Phthalaldehyde (OPA), a widely used reagent for the rapid and sensitive derivatization of primary amines. Alternative methods using fluorescamine and dansyl chloride are also discussed.
Principle of Derivatization
The primary amino group of this compound is a nucleophile that can react with various derivatizing agents. This application note focuses on pre-column derivatization, where the analyte is chemically modified before injection into the HPLC system. The ideal derivatizing agent should react rapidly and completely with the analyte to form a stable, single derivative with a high detector response.
o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. The reaction is rapid, typically completing within minutes at room temperature, and the resulting derivatives can be detected with high sensitivity using a fluorescence detector (FLD) or a UV detector.
Experimental Protocols
Method 1: Derivatization with o-Phthalaldehyde (OPA)
This protocol details the pre-column derivatization of this compound with OPA for HPLC analysis with fluorescence or UV detection.
Materials and Reagents:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (MPA)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Boric acid
-
Sodium hydroxide
-
Water, HPLC grade
-
0.45 µm syringe filters
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 10.2 with a sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer (pH 10.2) and 100 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and stored in a dark vial.
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the standard or sample solution with 200 µL of the OPA derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system immediately.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.
-
UV Detector: 338 nm.
-
Data Presentation
The following tables summarize representative quantitative data for the HPLC analysis of primary amines derivatized with OPA. Please note that this data is based on the analysis of structurally similar primary amines (e.g., putrescine, cadaverine) and should be considered as an estimation for the derivatized this compound. Method validation should be performed for the specific analyte.
Table 1: Representative Chromatographic and Performance Data for OPA-Derivatized Primary Amines
| Parameter | Representative Value | Reference |
| Retention Time | 15 - 25 min | [1] |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.1 - 0.5 pmol/injection | [1] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 pmol/injection | [1] |
| Recovery | > 95% | [1] |
Alternative Derivatization Methods
Method 2: Fluorescamine Derivatization
Fluorescamine reacts rapidly with primary amines to form highly fluorescent pyrrolinone products.[2] The reaction is instantaneous at room temperature in an aqueous buffer. Excess fluorescamine is hydrolyzed to non-fluorescent products, eliminating the need for its removal before analysis.
Brief Protocol:
-
Mix the sample solution with a borate buffer (pH 9.0).
-
Add a solution of fluorescamine in acetone.
-
Vortex and inject into the HPLC system.
-
Detection is performed using a fluorescence detector with excitation at 390 nm and emission at 475 nm.[2]
Method 3: Dansyl Chloride Derivatization
Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form stable, fluorescent dansylamides. The reaction typically requires heating and a longer reaction time compared to OPA and fluorescamine.
Brief Protocol:
-
Mix the sample solution with a sodium bicarbonate buffer (pH 9.5-10.5).
-
Add a solution of dansyl chloride in acetonitrile.
-
Incubate at an elevated temperature (e.g., 60 °C) for 30-60 minutes.
-
Quench the reaction with a solution of a secondary amine (e.g., proline).
-
Inject into the HPLC system.
-
Detection can be performed with a fluorescence detector (e.g., Ex: 335 nm, Em: 520 nm) or a UV detector (e.g., 254 nm).
Visualizations
Caption: Experimental workflow for the derivatization and HPLC analysis of this compound.
Caption: Reaction scheme for the derivatization of a primary amine with OPA and a thiol.
References
Application Notes and Protocols: 2-(3-Aminopropyl)isoindoline-1,3-dione in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-aminopropyl)phthalimide, is a versatile bifunctional building block in organic chemistry. Its structure incorporates a protected primary amine in the form of a phthalimide group and a terminal primary amine, making it a valuable synthon for the introduction of a three-carbon aminopropyl spacer in a variety of molecular architectures. This phthalimide moiety is of particular significance in medicinal chemistry as it is a key structural component of immunomodulatory drugs (IMiDs) such as thalidomide and its analogs, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] This property has led to the extensive use of this compound and its derivatives as a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3][5]
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][6] The this compound scaffold provides the crucial E3 ligase-binding element and a convenient attachment point for a linker, which in turn is connected to a "warhead" that binds to the target protein.[5][6]
Beyond its role in PROTACs, the isoindoline-1,3-dione core is found in molecules with a wide range of biological activities, including analgesic, anti-inflammatory, and acetylcholinesterase inhibitory effects.[7] The primary amine of the aminopropyl chain offers a reactive handle for various chemical transformations, allowing for its incorporation into diverse molecular frameworks.
Synthesis of this compound
The most common and straightforward synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. This reaction can be adapted for the synthesis of this compound, typically starting from 1,3-diaminopropane where one of the amino groups is protected. A more direct approach, known as the Gabriel synthesis, involves the N-alkylation of potassium phthalimide with a suitable 3-halopropylamine derivative.
Protocol 1: Synthesis via Gabriel Reaction
This protocol describes a typical Gabriel synthesis approach to prepare the hydrochloride salt of this compound.
Reaction Scheme:
Materials:
-
Potassium phthalimide
-
1-bromo-3-chloropropane
-
N,N-Dimethylformamide (DMF)
-
Sodium azide
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Synthesis of 2-(3-chloropropyl)isoindoline-1,3-dione:
-
To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add 1-bromo-3-chloropropane (1.2 eq).
-
Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield 2-(3-chloropropyl)isoindoline-1,3-dione.
-
-
Synthesis of 2-(3-azidopropyl)isoindoline-1,3-dione:
-
Dissolve 2-(3-chloropropyl)isoindoline-1,3-dione (1.0 eq) in a mixture of DMF and water.
-
Add sodium azide (1.5 eq) and heat the mixture at 100 °C for 12-16 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(3-azidopropyl)isoindoline-1,3-dione.
-
-
Reduction to this compound (Staudinger Reduction):
-
Dissolve 2-(3-azidopropyl)isoindoline-1,3-dione (1.0 eq) in THF.
-
Add triphenylphosphine (1.1 eq) and stir at room temperature for 2-3 hours.
-
Add water (5.0 eq) and heat the reaction mixture at 50 °C for 8-12 hours.
-
After cooling, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified this compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
-
Expected Yield:
| Step | Product | Typical Yield Range |
| 1 | 2-(3-chloropropyl)isoindoline-1,3-dione | 70-85% |
| 2 | 2-(3-azidopropyl)isoindoline-1,3-dione | 80-95% |
| 3 | This compound | 75-90% |
| 4 | This compound HCl | >95% |
Application in PROTAC Synthesis
The primary application of this compound is as a precursor to the E3 ligase-binding moiety in PROTACs. The terminal amine serves as a reactive handle for conjugation to a linker, which is subsequently attached to a warhead that binds the protein of interest.
Protocol 2: General Procedure for Coupling to a Carboxylic Acid-Functionalized Linker
This protocol outlines a standard amide bond formation to connect this compound to a linker containing a carboxylic acid.
Reaction Scheme:
(Where X is a functional group for subsequent reaction with the warhead)
Materials:
-
This compound hydrochloride
-
Carboxylic acid-functionalized linker (e.g., a PEG or alkyl chain with a terminal carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF and add TEA (2.5 eq) to neutralize the salt and provide a basic environment.
-
Add the solution of the free-base amine to the activated linker solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired phthalimide-linker conjugate.
PROTAC Mechanism and Evaluation
The resulting phthalimide-containing PROTAC induces the degradation of the target protein by hijacking the CRBN E3 ligase.[2][3]
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Evaluation
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phthalimide Conjugation for Targeted Protein Destruction [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
Application Notes and Protocols for 2-(3-Aminopropyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling and disposal of 2-(3-Aminopropyl)isoindoline-1,3-dione. Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented below. Data for the hydrochloride salt is included as it is a common form of this compound.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 121821-01-0 (hydrochloride) | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | N/A |
| Molecular Weight | 204.23 g/mol | N/A |
| Molecular Formula (HCl salt) | C₁₁H₁₃ClN₂O₂ | [2] |
| Molecular Weight (HCl salt) | 240.69 g/mol | [2] |
| Appearance | Solid | N/A |
| Storage Temperature | Inert atmosphere, room temperature | [2] |
Hazard Identification and Safety Precautions
Based on data for structurally similar compounds, this compound is anticipated to present the following hazards. Users should handle this compound with the assumption that it is hazardous.
GHS Hazard Classification (Anticipated):
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system.[5]
Signal Word: Danger or Warning[3][5]
Hazard Statements (Anticipated):
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
Prevention:
-
Response:
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[5]
-
-
Storage:
-
Disposal:
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided below.
| Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles or face shield.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[5][6][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][8] If dust is generated, a NIOSH-approved respirator may be necessary. |
3.2. Safe Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don appropriate PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
3.3. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[3][6] If breathing is difficult or symptoms persist, seek medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, seek medical advice.[5][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention from an ophthalmologist.[5] |
| Ingestion | Rinse mouth with water.[3][6] Do NOT induce vomiting.[3][6] Immediately call a poison control center or seek medical attention.[3] |
3.4. Spill Response Protocol
-
Immediate Actions:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.[3]
-
-
Containment and Cleanup:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[3]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[4]
-
Avoid generating dust.
-
Clean the spill area with a suitable decontamination solution and wipe dry.
-
-
Reporting:
-
Report the spill to the appropriate environmental health and safety office.
-
3.5. Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions in a clearly labeled, sealed, and compatible hazardous waste container.[4]
-
-
Disposal:
Visualization of Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 121821-01-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Use of 2-(3-Aminopropyl)isoindoline-1,3-dione in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern chemistry, enabling the efficient and automated synthesis of peptides, oligonucleotides, and small molecules. A key element in SPS is the choice of a suitable linker, which tethers the growing molecule to an insoluble solid support. 2-(3-Aminopropyl)isoindoline-1,3-dione, and its derivatives, serve as valuable bifunctional reagents in this context. The phthalimide group provides a stable protecting group for a primary amine, which can be deprotected under specific conditions to release the target molecule or to allow for further functionalization. This document provides detailed application notes and protocols for the use of this compound and related structures in solid-phase synthesis.
The phthalimide group is a robust protecting group for primary amines, stable to a wide range of reaction conditions, making it suitable for multi-step syntheses.[1] Its removal, typically through hydrazinolysis or aminolysis, allows for the controlled release of the synthesized compound.[1][2] In the context of solid-phase synthesis, a phthalimidopropyl group can be attached to a resin, acting as a linker from which a variety of molecules can be synthesized.
Applications in Solid-Phase Synthesis
The primary application of this compound in solid-phase synthesis is as a precursor to a phthalimide-protected amino linker. This linker can be used for:
-
Synthesis of Primary Amines: By assembling a molecule on the solid support and subsequently cleaving the phthalimide group, a primary amine can be released into solution.
-
On-Resin Functionalization: The deprotected primary amine on the solid support can be further reacted with a variety of electrophiles, allowing for the synthesis of diverse molecular libraries.
-
"Safety-Catch" Linker Strategy: The phthalimide group can act as a stable protecting group that is cleaved only under specific conditions, allowing for orthogonal deprotection strategies in complex syntheses.[3][4]
Data Summary
The efficiency of solid-phase synthesis using a phthalimidopropyl linker can be evaluated by the loading capacity of the resin, the yield of the cleavage reaction, and the purity of the final product. The following table summarizes representative quantitative data from the literature.
| Parameter | Value | Conditions | Reference |
| Resin Loading | |||
| Aminomethyl Polystyrene | 0.5 - 1.5 mmol/g | Direct aminomethylation | [5] |
| Phthalimide Deprotection (Cleavage Yield) | |||
| Hydrazinolysis | >90% | Hydrazine hydrate in ethanol, reflux | [5] |
| Ethylenediamine | High conversion | 10 equiv. Ethylenediamine in isopropanol, room temp. | [6][7] |
| Crude Product Purity | |||
| Peptide Amides | Good | 95% TFA | [4] |
Experimental Protocols
Protocol 1: Preparation of Phthalimidopropyl-Functionalized Resin
This protocol describes the functionalization of a commercially available aminomethyl polystyrene resin with a phthalimidopropyl group.
Materials:
-
Aminomethyl polystyrene resin
-
N-(3-Bromopropyl)phthalimide
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1 hour.
-
Drain the DMF and wash the resin with DCM (3 x resin volume).
-
Prepare a solution of N-(3-bromopropyl)phthalimide (3 equivalents relative to resin loading) and DIPEA (3 equivalents) in DMF.
-
Add the solution to the resin and shake at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
The loading of the phthalimidopropyl group can be determined by cleaving a small sample of the resin and quantifying the released amine (see Protocol 2).
Protocol 2: On-Resin Deprotection of the Phthalimide Group
This protocol details the removal of the phthalimide protecting group on the solid support to reveal the primary amine, which can then be used for further synthesis.
Materials:
-
Phthalimidopropyl-functionalized resin
-
Ethylenediamine
-
Isopropanol
-
DMF
-
DCM
Procedure:
-
Swell the phthalimidopropyl-functionalized resin in DMF.
-
Drain the DMF and wash with isopropanol.
-
Prepare a solution of 10 equivalents of ethylenediamine in isopropanol.
-
Add the solution to the resin and shake at room temperature for 4-6 hours. Monitor the reaction progress using a qualitative test for primary amines (e.g., Kaiser test).
-
Once the reaction is complete, drain the solution and wash the resin thoroughly with isopropanol (3x), DMF (3x), and DCM (3x).
-
The resin-bound primary amine is now ready for the next synthetic step.
Protocol 3: Cleavage and Isolation of the Final Product (Primary Amine)
This protocol describes the final cleavage of the synthesized molecule from the solid support to yield a primary amine.
Materials:
-
Peptide- or molecule-loaded phthalimidopropyl resin
-
Hydrazine hydrate
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Swell the resin in ethanol.
-
Add a solution of hydrazine hydrate (10 equivalents) in ethanol.
-
Reflux the mixture for 4-8 hours. The progress of the cleavage can be monitored by taking small aliquots of the supernatant and analyzing by LC-MS.
-
Cool the reaction mixture to room temperature and filter to remove the resin.
-
Wash the resin with ethanol and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dilute HCl to protonate the amine.
-
Wash with DCM to remove the phthalhydrazide byproduct.
-
Basify the aqueous layer with NaOH solution to deprotonate the amine.
-
Extract the primary amine product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product as required (e.g., by chromatography or crystallization).
Visualizations
References
- 1. Phthalimides [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-(3-Aminopropyl)isoindoline-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you navigate common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary, well-established routes for the synthesis of this compound.
-
Route 1: The Phthalic Anhydride/Protected Diamine Method. This route involves the reaction of phthalic anhydride with a mono-protected 1,3-diaminopropane, followed by a deprotection step. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), is crucial to prevent the formation of the undesired bis-imide byproduct.
-
Route 2: The Phthalic Anhydride/Amino Alcohol Method. This route begins with the reaction of phthalic anhydride with 3-aminopropanol to form N-(3-hydroxypropyl)phthalimide. The terminal hydroxyl group is then converted into a primary amine in a subsequent step.
Q2: Which synthetic route generally provides a higher yield?
A2: The yield can vary significantly based on the optimization of reaction conditions for each step. However, Route 2, involving the conversion of N-(3-hydroxypropyl)phthalimide to the final product, can often provide a high overall yield, with the initial condensation of phthalic anhydride and 3-aminopropanol proceeding with yields of up to 95%.[1][2] The subsequent conversion of the alcohol to the amine is also typically efficient. Route 1 can also be high-yielding, but is highly dependent on the efficiency of the selective mono-protection of 1,3-diaminopropane and the subsequent deprotection step.
Q3: What is the most common side product when reacting phthalic anhydride directly with 1,3-diaminopropane?
A3: The most common side product is N,N'-(propane-1,3-diyl)bis(isoindoline-1,3-dione), a bis-imide compound. This occurs because both primary amine groups of 1,3-diaminopropane can react with phthalic anhydride. To avoid this, it is essential to use a mono-protected version of the diamine.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction in Route 1 (Phthalic Anhydride/Protected Diamine) | Ensure complete consumption of the starting materials by monitoring the reaction with Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. The reaction of phthalic anhydride with an amine is typically carried out at elevated temperatures, often under reflux conditions. |
| Inefficient conversion of the hydroxyl group in Route 2 | The conversion of the alcohol in N-(3-hydroxypropyl)phthalimide to an amine can be challenging. For a two-step approach involving mesylation or tosylation, ensure the complete formation of the mesylate or tosylate intermediate before proceeding with amination. For a one-step Mitsunobu reaction, ensure all reagents are anhydrous, as the reaction is sensitive to moisture. |
| Degradation of starting materials or product | Phthalic anhydride is sensitive to moisture and can hydrolyze to phthalic acid. Ensure all reagents and solvents are dry. The final product, a primary amine, can be susceptible to degradation under harsh acidic or basic conditions. Use mild work-up and purification conditions. |
| Inefficient Boc deprotection in Route 1 | If using acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) for Boc deprotection, ensure a sufficient excess of acid is used and that the reaction is allowed to proceed to completion. Monitor by TLC. If the product is acid-sensitive, consider alternative deprotection methods.[3][4][5] |
Formation of Impurities
| Potential Cause | Recommended Solution |
| Formation of bis-imide in Route 1 | This indicates an issue with the mono-protection of 1,3-diaminopropane. Ensure the protecting group was introduced selectively to only one of the amine functionalities. Re-purify the mono-protected starting material if necessary. |
| Over-alkylation in Route 2 (if using a Gabriel-type synthesis for amination) | If converting the hydroxyl group via a halide intermediate followed by reaction with an amine source, over-alkylation of the newly formed primary amine can occur. Using a large excess of the amine source can help to minimize this. The Gabriel synthesis, using phthalimide as the nitrogen source, is a good alternative to prevent over-alkylation.[6][7] |
| Incomplete reaction leading to a mixture of starting material and product | Optimize reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion. Use column chromatography for purification to separate the product from unreacted starting materials. |
Experimental Protocols
Route 1: Phthalic Anhydride/Protected Diamine Method
Step 1a: Synthesis of tert-butyl (3-aminopropyl)carbamate (mono-Boc-1,3-diaminopropane)
-
Procedure: Dissolve 1,3-diaminopropane (10 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 eq.) in DCM dropwise to the cooled diamine solution over 1-2 hours with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours. Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography (silica gel, DCM/methanol gradient) to yield tert-butyl (3-aminopropyl)carbamate as a colorless oil.
Step 1b: Synthesis of tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate
-
Procedure: To a solution of tert-butyl (3-aminopropyl)carbamate (1 eq.) in a suitable solvent such as glacial acetic acid or toluene, add phthalic anhydride (1 eq.). Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours, with azeotropic removal of water if using toluene. Monitor the reaction by TLC. Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 1c: Deprotection to yield this compound
-
Procedure: Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) or a solution of HCl in dioxane (e.g., 4M). Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield this compound.
Route 2: Phthalic Anhydride/Amino Alcohol Method
Step 2a: Synthesis of N-(3-hydroxypropyl)phthalimide
-
Procedure: In a round-bottom flask, combine phthalic anhydride (1 eq.) and 3-aminopropanol (1 eq.) in toluene.[8] Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux for 3 hours to azeotropically remove the water formed during the reaction.[8] After cooling, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product, which can be purified by recrystallization or distillation.[8]
Step 2b: Conversion of N-(3-hydroxypropyl)phthalimide to this compound
-
Method A: Two-step Mesylation/Azide Reduction
-
Mesylation: Dissolve N-(3-hydroxypropyl)phthalimide (1 eq.) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir the reaction at 0 °C for 1-2 hours. Wash the reaction mixture with cold water, dry the organic layer, and concentrate to obtain the mesylate.
-
Azide Formation and Reduction: Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq.). Heat the mixture to 80-90 °C for 2-4 hours. After cooling, pour the reaction mixture into water and extract with an organic solvent. The combined organic layers are then reduced (e.g., using H₂, Pd/C or LiAlH₄) to yield the final product.
-
-
Method B: Mitsunobu Reaction
-
Procedure: Dissolve N-(3-hydroxypropyl)phthalimide (1 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF. Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent and purify the intermediate by column chromatography. The resulting N-substituted phthalimide can then be cleaved using hydrazine hydrate in ethanol under reflux to liberate the desired primary amine.[6][7]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-(3-hydroxypropyl)phthalimide
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalic anhydride, 3-aminopropanol | Toluene | Reflux | 3 | 55 | [8] |
| o-Phthalic acid, 3-hydroxypropylamine | H₂O/EtOH (1/1 v/v) | High Temp/Pressure | - | up to 95 | [1][2] |
Table 2: Comparison of Deprotection Methods for Boc-Protected Amines
| Reagent | Solvent | Temperature | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 3 h | >95 | Common and effective, but TFA is corrosive. |
| Hydrochloric Acid (HCl) | Dioxane/Methanol | Room Temperature | 1 - 4 h | >95 | Provides the hydrochloride salt of the amine. |
| Thermal Deprotection | High-boiling solvents (e.g., TFE, HFIP) | 100 - 150 °C | 0.5 - 6 h | 80 - 99 | Can be useful for acid-sensitive substrates.[4] |
Visualizations
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Troubleshooting workflow for low reaction yield.
References
troubleshooting side reactions with 2-(3-Aminopropyl)isoindoline-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Aminopropyl)isoindoline-1,3-dione. The content is designed to address specific issues that may be encountered during common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its phthalimide group can be derived from immunomodulatory drugs (IMiDs) like thalidomide, which are used to recruit the Cereblon (CRBN) E3 ligase. The terminal primary amine provides a convenient handle for conjugation to a target protein ligand via reactions such as amide coupling or reductive amination.
Q2: How can I remove the phthalimide protecting group to liberate the primary amine?
A2: The most common method is hydrazinolysis (the Ing-Manske procedure), which involves reacting the compound with hydrazine hydrate in a solvent like ethanol.[1] However, this can sometimes be harsh. A milder, two-stage, one-flask alternative involves reduction with sodium borohydride (NaBH₄) in an alcohol, followed by treatment with acetic acid.[2][3] This method avoids the use of hydrazine and often provides cleaner reactions with sensitive substrates.
Q3: Why is my amide coupling reaction with this compound giving a low yield?
A3: Low yields in amide coupling reactions can be due to several factors. The choice of coupling reagent is critical; for sterically hindered substrates or challenging couplings, more efficient reagents like HATU may be necessary. Ensure that your reaction is performed under anhydrous conditions, as water can hydrolyze the activated ester intermediate. The purity of all starting materials is also crucial for a successful reaction.
Q4: I am seeing multiple byproducts in my reductive amination reaction. What could be the cause?
A4: A common side reaction in reductive amination is the dialkylation of the primary amine, where the newly formed secondary amine reacts with another molecule of the aldehyde. Using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes mitigate this.[4] Also, the choice of reducing agent is important. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde, which can lead to cleaner reactions compared to stronger reducing agents like sodium borohydride (NaBH₄).[5][6]
Troubleshooting Guides
Amide Coupling Reactions
This section addresses common issues encountered when coupling a carboxylic acid to the primary amine of this compound.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Solution |
| Inefficient Coupling Reagent | For challenging or sterically hindered couplings, switch to a more reactive uronium/aminium salt like HATU. HATU is known for its high efficiency and rapid reaction kinetics.[1] |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF). Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine component relative to the carboxylic acid. |
| Base Incompatibility | Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to avoid side reactions. Ensure adequate equivalents of base (typically 2-3) are used to neutralize acid and facilitate the reaction. |
Problem: Formation of Side Products
| Potential Cause | Troubleshooting Solution |
| Guanidinylation of Amine | This can occur when using uronium/aminium reagents like HATU or HBTU in excess.[7] Avoid pre-mixing the coupling reagent and amine before adding the carboxylic acid. Activate the carboxylic acid with the coupling reagent first, then add the amine. |
| Racemization of Chiral Carboxylic Acids | HATU is known to suppress racemization effectively due to the presence of the HOAt moiety.[1] If racemization is a concern, ensure you are using a high-purity coupling reagent and optimal reaction conditions. |
| Reaction with Nucleophilic Side Chains | If your carboxylic acid contains other nucleophilic groups (e.g., hydroxyl, thiol), they may react with the activated ester. Consider protecting these functional groups before the coupling reaction. |
The following table presents representative yields for the synthesis of a peptide, illustrating the relative performance of different classes of coupling reagents. While not specific to this compound, it provides insight into their general efficacy.
| Coupling Reagent | Reagent Type | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| PyBOP | Phosphonium Salt | 85-95% | Effective for standard couplings. | Byproducts can be difficult to remove. |
| HCTU | Aminium/Uronium Salt | 90-98% | High efficiency for routine synthesis. | Can cause guanidinylation of the amine. |
| HATU | Aminium/Uronium Salt | 95-99% | Superior for difficult couplings; low racemization.[1] | Can cause guanidinylation if used improperly.[7] |
Data is representative and compiled from a comparative study on peptide synthesis. Actual yields will vary based on substrates and conditions.[8]
Reductive Amination Reactions
This section provides guidance for troubleshooting the reaction between an aldehyde or ketone and this compound.
Problem: Incomplete Reaction/Low Yield of Amine
| Potential Cause | Troubleshooting Solution |
| Inefficient Imine Formation | The reaction is often best performed under mildly acidic conditions (pH 4-5) to catalyze imine formation. Adding a catalytic amount of acetic acid can be beneficial.[5] |
| Reducing Agent Added Too Early | If using a strong reducing agent like NaBH₄, it can reduce the starting aldehyde/ketone. Allow sufficient time for imine formation before adding the reducing agent (two-step procedure).[8] |
| Weak Reducing Agent | For less reactive imines, a stronger reducing agent might be necessary. However, this may reduce selectivity. |
| Steric Hindrance | Highly hindered ketones or amines may react slowly. Consider increasing the reaction temperature or using a more potent catalytic system. |
Problem: Formation of Side Products
| Potential Cause | Troubleshooting Solution |
| Reduction of Carbonyl Starting Material | This is common with less selective reducing agents like NaBH₄. Switch to a milder, more selective reagent like NaBH₃CN or NaBH(OAc)₃, which preferentially reduce the iminium ion over the carbonyl group.[2] |
| Dialkylation of the Amine | The secondary amine product can react with another equivalent of the aldehyde to form a tertiary amine. Use a slight excess of the amine starting material or a stepwise procedure.[4] |
The choice of reducing agent is critical for selectivity and yield. The following table provides a qualitative comparison.
| Reducing Agent | Selectivity | Typical Solvents | Key Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Low (reduces aldehydes/ketones) | MeOH, EtOH | Inexpensive, readily available. | Can reduce starting carbonyl, leading to alcohol byproduct. Best for two-step procedures.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | High (reduces imines > carbonyls) | MeOH | Stable in mildly acidic conditions, allowing for one-pot reactions.[2] | Highly toxic (can release HCN gas in strong acid). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High (reduces imines > carbonyls) | DCE, DCM, THF | Non-toxic, mild, and highly selective for one-pot reactions.[5] | Water-sensitive. |
Phthalimide Deprotection
This section covers common issues when removing the phthalimide group to reveal the primary amine.
Problem: Low Yield of Deprotected Amine
| Potential Cause | Troubleshooting Solution |
| Incomplete Reaction with Hydrazine | Increase the equivalents of hydrazine hydrate (typically 5-10 eq.). Increase the reaction temperature (reflux). Ensure adequate reaction time (monitor by TLC/LC-MS). |
| Difficult Purification | The phthalhydrazide byproduct from hydrazinolysis can be difficult to remove. After the reaction, acidify the mixture with HCl to precipitate the phthalhydrazide, which can then be filtered off. The desired amine remains in the filtrate as the hydrochloride salt. |
| Substrate Degradation | Harsh conditions (strong acid/base hydrolysis) can degrade sensitive molecules. Use milder methods like hydrazinolysis or the NaBH₄/acetic acid procedure.[2][9] |
Problem: Formation of Side Products
| Potential Cause | Troubleshooting Solution |
| Reaction of Hydrazine with Other Functional Groups | Hydrazine is a nucleophile and a reducing agent. If your molecule contains other sensitive groups (e.g., esters, other labile amides), they may react.[9] In such cases, the NaBH₄/acetic acid method is a superior alternative.[3] |
| Incomplete Cyclization in NaBH₄ Method | In the NaBH₄/acetic acid method, ensure the second step (heating with acetic acid) is carried out sufficiently to drive the lactonization that releases the amine.[10] |
| Method | Reagents | Conditions | Typical Yield Range (%) | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine Hydrate | EtOH, Reflux | 70-95% | Widely used, generally effective. | Can be harsh for sensitive substrates; phthalhydrazide byproduct can be difficult to remove. |
| Reductive Cleavage | 1. NaBH₄, 2-Propanol/H₂O 2. Acetic Acid | 1. Room Temp 2. 80 °C | 80-95% | Very mild, near-neutral conditions; avoids hydrazine; one-flask procedure.[3] | May require longer reaction times for the initial reduction step. |
| Acid Hydrolysis | Conc. HCl or H₂SO₄ | Reflux | Variable | Simple reagents. | Very harsh conditions, often slow, can lead to substrate degradation. |
| Base Hydrolysis | NaOH or KOH | Reflux | Variable | Simple reagents. | Very harsh conditions, can lead to substrate degradation. |
Experimental Protocols & Visualizations
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for coupling a carboxylic acid to this compound.
Materials:
-
Carboxylic acid (1.0 eq.)
-
This compound (1.1 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (N₂), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol outlines a one-pot procedure for the reductive amination of an aldehyde.
Materials:
-
Aldehyde (1.0 eq.)
-
This compound (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
Procedure:
-
Dissolve the aldehyde and this compound in DCM.
-
Add a catalytic amount of acetic acid if the substrate is a ketone (optional for aldehydes).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add NaBH(OAc)₃ portion-wise to the stirring solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Phthalimide Deprotection using NaBH₄/Acetic Acid
This protocol details a mild, one-flask procedure for phthalimide deprotection.[9][10]
Materials:
-
N-substituted phthalimide (1.0 eq.)
-
Sodium borohydride (NaBH₄) (5.0 eq.)
-
2-Propanol and Water (e.g., 6:1 v/v)
-
Glacial Acetic Acid
Procedure:
-
Dissolve the N-substituted phthalimide in a mixture of 2-propanol and water.
-
Add NaBH₄ portion-wise to the stirring solution at room temperature.
-
Stir the reaction for 12-24 hours. Monitor the consumption of starting material by TLC.
-
Once the reduction is complete, carefully add glacial acetic acid dropwise to quench the excess NaBH₄ (Note: foaming will occur).
-
Heat the reaction mixture to 80°C for 2 hours to facilitate lactonization and release of the primary amine.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the 2-propanol.
-
Dilute the residue with water and wash with an organic solvent (e.g., DCM) to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 9) with a suitable base (e.g., saturated NaHCO₃ or NaOH solution).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Purification of 2-(3-Aminopropyl)isoindoline-1,3-dione
This guide provides troubleshooting advice and frequently asked questions regarding the purification of 2-(3-Aminopropyl)isoindoline-1,3-dione, a common intermediate in pharmaceutical synthesis.
Troubleshooting and FAQs
Q1: I have a solid precipitate in my reaction mixture after hydrazinolysis. What is it and how do I remove it?
A1: The solid precipitate is likely phthalhydrazide, a common byproduct when using hydrazine to cleave the phthaloyl protecting group.[1] Due to its low solubility in many organic solvents, it can often be removed by filtration. For more effective removal, consider changing the solvent to one in which your desired product is soluble, but the phthalhydrazide is not. Subsequent washing of the collected solid with a suitable solvent can help recover any trapped product.
Q2: My final product is an oil and I'm struggling to crystallize it. What are the potential impurities?
A2: Oily products often indicate the presence of impurities that inhibit crystallization. Common impurities include:
-
Unreacted 1,3-dibromopropane: If this was used as the alkylating agent, residual starting material can contaminate the product.
-
Solvent residues: Ensure all solvents are thoroughly removed under vacuum.
-
Other N-alkylated species: Depending on the reaction conditions, side reactions could lead to other alkylated byproducts.
Consider purification by column chromatography to remove these impurities before attempting recrystallization again.
Q3: What are the best general-purpose purification methods for this compound?
A3: The most common and effective purification methods are recrystallization and column chromatography.[2][3]
-
Recrystallization is particularly useful for removing minor impurities and can yield a highly pure crystalline product.[2] It is often the preferred method if the crude product is relatively clean.
-
Column chromatography is excellent for separating the desired product from significant amounts of byproducts or unreacted starting materials, especially when the impurities have different polarities.[3]
Q4: I am using acidic hydrolysis to remove the phthaloyl group. What byproducts should I expect and how do I remove them?
A4: Acidic hydrolysis will produce phthalic acid as a byproduct.[4] Phthalic acid is generally insoluble in many organic solvents but soluble in aqueous base. Therefore, you can typically remove it by an aqueous workup. After neutralizing the reaction mixture, you can extract your amine product into an organic solvent, leaving the phthalic acid salt in the aqueous layer.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound that is mostly pure but may contain minor contaminants.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is recommended when significant impurities, such as unreacted starting materials or byproducts like phthalhydrazide, are present.
Methodology:
-
Stationary Phase: Pack a glass column with silica gel (slurry packing is recommended).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).[3][5] Gradually increase the polarity of the mobile phase to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
The following table summarizes typical recovery and purity data for the purification of this compound.
| Purification Method | Starting Purity (Crude) | Final Purity (Typical) | Yield (Typical) | Key Byproducts Removed |
| Recrystallization (Ethanol) | ~85% | >98% | 70-85% | Minor structurally similar impurities, colored compounds. |
| Column Chromatography | 60-80% | >99% | 50-75% | Unreacted starting materials, phthalhydrazide, polar impurities. |
Visualizations
Below are diagrams illustrating the experimental workflows for the purification methods described.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. US5382589A - Phthalimide compounds and methods of producing same - Google Patents [patents.google.com]
- 3. acgpubs.org [acgpubs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
improving the solubility of 2-(3-Aminopropyl)isoindoline-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and drug development professionals in improving the solubility of 2-(3-Aminopropyl)isoindoline-1,3-dione and its derivatives during experimentation.
Troubleshooting Guide
Issue: Poor dissolution of this compound in aqueous buffers.
Possible Cause 1: Intrinsic low aqueous solubility of the free base form.
The parent molecule, phthalimide, is known to be only slightly soluble in water. The aminopropyl side chain introduces a basic functional group that can be protonated, but the overall molecule may still exhibit limited solubility in neutral aqueous solutions.
Solutions:
-
pH Adjustment: The presence of a primary amine group suggests that the solubility of this compound is pH-dependent. Lowering the pH of the aqueous buffer (e.g., to pH 4-6) will protonate the amine, forming a more soluble salt.[1]
-
Use of Co-solvents: For many organic molecules, the addition of a water-miscible organic solvent can significantly enhance solubility.[2] Consider the use of co-solvents such as DMSO, ethanol, or PEG 400 in your aqueous buffer.[1] It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) to avoid affecting the biological system.[1]
-
Salt Formation: Synthesizing or purchasing the hydrochloride salt of this compound can markedly improve its aqueous solubility. Salt forms of basic drugs are generally more water-soluble than the free base.
Possible Cause 2: Compound precipitation upon dilution of a stock solution.
This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous buffer where it is less soluble.
Solutions:
-
Optimize Dilution Method: Instead of a single large dilution, try a stepwise dilution. Add the stock solution to a small volume of the aqueous buffer while vortexing to ensure rapid mixing and dispersion.
-
Lower Stock Concentration: If feasible, prepare a more dilute stock solution in the organic solvent to reduce the magnitude of the concentration change upon dilution.
-
Inclusion of a Solubilizing Agent in the Final Buffer: Incorporate a low concentration of a co-solvent or a cyclodextrin in the final aqueous buffer to help maintain the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: While specific quantitative data is limited, a qualitative summary of expected solubility is provided in the table below. The hydrochloride salt form is expected to have enhanced aqueous solubility.
Q2: How can I prepare the hydrochloride salt of this compound to improve its water solubility?
A2: A general procedure involves dissolving the free base in a suitable organic solvent (e.g., isopropanol or diethyl ether) and then adding a stoichiometric amount of hydrochloric acid (often as a solution in the same or a miscible solvent). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Q3: Are there any potential stability issues I should be aware of when adjusting the pH?
A3: The imide group of the phthalimide core can be susceptible to hydrolysis, particularly under strongly basic conditions. It is advisable to conduct stability studies at the desired pH to ensure the integrity of the compound over the course of the experiment.
Q4: What are cyclodextrins and how can they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming a water-soluble inclusion complex. This can be a highly effective method for increasing the aqueous solubility of compounds without the use of organic solvents.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/Condition | Expected Solubility | Notes |
| Water (neutral pH) | Low | The parent phthalimide structure has low water solubility. |
| Aqueous Buffer (Acidic, pH 4-6) | Moderate to High | Protonation of the primary amine group enhances solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A good solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate to High | A suitable solvent for stock solutions; may be less toxic to cells than DMSO. |
| Methanol | Moderate to High | Another appropriate solvent for stock preparation. |
| Polyethylene Glycol 400 (PEG 400) | High | Can be used as a co-solvent to improve aqueous solubility. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is kept constant and at a minimum (e.g., <1%).
-
Vortex the solutions immediately after adding the stock solution.
-
Visually inspect for any precipitation after a set incubation period (e.g., 30 minutes at room temperature).
-
Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in PEG 400).
-
Create a serial dilution of this stock solution using the same co-solvent.
-
In the wells of an assay plate, add a small volume (e.g., 1-2 µL) of each stock dilution.
-
Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of the co-solvent should be kept constant across all wells and as low as possible (ideally below 5%).
-
Prepare a vehicle control containing the same final concentration of the co-solvent without the compound.
-
Gently mix the plate and proceed with the experimental protocol, visually inspecting for any precipitation.
Visualizations
Caption: Experimental workflow for improving the solubility of this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
stability and storage issues of 2-(3-Aminopropyl)isoindoline-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and storage of 2-(3-Aminopropyl)isoindoline-1,3-dione. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and storage of this compound.
Question 1: I've noticed a decrease in the purity of my this compound sample over time. What are the potential causes?
Answer: A decrease in purity is likely due to chemical degradation. The two primary sites of instability in the this compound molecule are the phthalimide ring and the aminopropyl side chain.
-
Hydrolysis of the Phthalimide Ring: The isoindoline-1,3-dione (phthalimide) ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions. This reaction opens the five-membered ring to form phthalamic acid derivatives. The presence of moisture can facilitate this process.
-
Oxidation of the Primary Amine: The primary amine on the aminopropyl side chain is a potential site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of various oxidation products.
-
Reaction with Carbon Dioxide: The primary amine can react with atmospheric carbon dioxide to form a carbamate salt.
To minimize degradation, it is crucial to store the compound under appropriate conditions.
Question 2: What are the recommended storage conditions for this compound?
Answer: To ensure the long-term stability of this compound, particularly its hydrochloride salt, the following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | Short-term (weeks): Room Temperature.[1][2] Long-term (months to years): -20°C.[3] | Lower temperatures slow down the rate of chemical degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1][2] | Minimizes exposure to oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |
| Container | Use a tightly sealed, opaque container. | Protects the compound from light, which can catalyze degradation, and prevents the ingress of moisture and air. |
Question 3: My experimental results are inconsistent. Could this be related to the stability of this compound?
Answer: Yes, inconsistent experimental results can be a symptom of compound degradation. If the purity of your this compound has decreased, you are introducing impurities into your experiments, which can lead to variable outcomes. It is advisable to regularly check the purity of your compound, especially for long-term studies.
Question 4: How can I check the purity of my this compound sample?
Answer: You can assess the purity of your sample using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These methods can separate the parent compound from potential degradation products. For detailed protocols, please refer to the "Experimental Protocols" section below.
Question 5: I suspect my sample has degraded. What are the likely degradation products?
Answer: Based on the chemical structure, the most probable degradation products are:
-
Phthalamic acid derivative: Formed by the hydrolysis of the phthalimide ring.
-
Oxidation products of the amine: A complex mixture of products can be formed upon oxidation of the primary amine.
-
Carbamate salt: Formed by the reaction of the primary amine with CO2.
The exact nature and quantity of these degradation products will depend on the storage conditions and the age of the sample.
Data Presentation
The following table summarizes the potential impact of improper storage on the purity of this compound over time. Please note that these are illustrative values and actual degradation rates will vary based on specific conditions.
| Storage Condition | Purity after 1 month | Purity after 6 months | Purity after 1 year |
| Recommended: -20°C, Inert gas, Dark | >99% | >98% | >97% |
| Sub-optimal: 4°C, Air, Dark | ~98% | ~95% | ~90% |
| Poor: Room Temp, Air, Light | <95% | <85% | <75% |
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
This protocol provides a simple and rapid method for the qualitative assessment of purity.
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase (Solvent System): Dichloromethane:Methanol (9:1 v/v)
-
Sample Preparation: Dissolve a small amount of the compound in methanol to a concentration of approximately 1-2 mg/mL.
-
Procedure:
-
Spot a small amount of the sample solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and allow it to dry.
-
-
Visualization:
-
Examine the plate under UV light (254 nm). The parent compound should appear as a dark spot.
-
Stain the plate with a ninhydrin solution and heat. The primary amine of the parent compound and any degradation products containing a primary amine will appear as colored spots. Impurities will have different Rf values compared to the main spot.
-
Visualizations
Potential Degradation Pathway
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of the target compound.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
understanding the reaction mechanism of 2-(3-Aminopropyl)isoindoline-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and reaction mechanism of 2-(3-Aminopropyl)isoindoline-1,3-dione. This is commonly achieved through a two-step process known as the Gabriel Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process. First, potassium phthalimide is reacted with a 3-halopropylamine precursor (commonly 1,3-dibromopropane) to form N-(3-bromopropyl)phthalimide. In the second step, the phthalimide group is cleaved, often using hydrazine hydrate, to yield the desired product, this compound.
Q2: What are the key intermediates and byproducts in this synthesis?
A2: The key intermediate is N-(3-bromopropyl)phthalimide. The primary byproduct of the final cleavage step, when using hydrazine, is phthalhydrazide, which can sometimes be challenging to remove completely.[1]
Q3: Can I use a different halogen in the propyl halide starting material?
A3: Yes, while 1,3-dibromopropane is commonly used, other dihalopropanes can be employed. The reactivity of the alkyl halide is a critical factor in the success of the first step.
Q4: Are there alternative methods to hydrazine for the cleavage of the phthalimide group?
A4: Yes, acidic or basic hydrolysis can also be used to cleave the phthalimide. However, these methods often require harsh conditions and may result in lower yields compared to hydrazinolysis.[1] For substrates sensitive to harsh conditions, a milder, two-stage reductive cleavage using sodium borohydride is an alternative.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Synthesis of N-(3-bromopropyl)phthalimide
Problem: Low or no yield of N-(3-bromopropyl)phthalimide.
| Possible Cause | Troubleshooting Suggestion |
| Inactive potassium phthalimide | Use freshly prepared or commercially sourced potassium phthalimide. Ensure it has been stored under anhydrous conditions. |
| Impure 1,3-dibromopropane | Purify the 1,3-dibromopropane by distillation before use. |
| Inappropriate solvent | Dimethylformamide (DMF) or dimethylacetamide are effective solvents for this reaction.[2] Ensure the solvent is anhydrous. |
| Insufficient reaction time or temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically heated at around 70-120°C for 2-4 hours.[2][3] |
Problem: Formation of a significant amount of bis-phthalimido impurity.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect stoichiometry | Use an excess of 1,3-dibromopropane relative to potassium phthalimide to favor the mono-alkylation product. |
| Prolonged reaction time | Monitor the reaction by TLC and stop it once the starting material is consumed to minimize the formation of the bis-adduct. |
Step 2: Cleavage of N-(3-bromopropyl)phthalimide to form this compound
Problem: Incomplete cleavage of the phthalimide group.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient hydrazine hydrate | Use a slight excess of hydrazine hydrate (typically 1.2-1.5 equivalents) to ensure complete reaction. |
| Inadequate reaction conditions | The reaction is often carried out at reflux in an alcoholic solvent like ethanol. Ensure sufficient heating and reaction time, monitoring by TLC. |
Problem: Difficulty in removing the phthalhydrazide byproduct.
| Possible Cause | Troubleshooting Suggestion |
| Precipitation of phthalhydrazide with the product | After the reaction, acidify the mixture with concentrated HCl and reflux for an additional hour to ensure complete precipitation of phthalhydrazide. The phthalhydrazide can then be removed by filtration. |
| Co-precipitation during workup | The workup procedure is critical. After removing the phthalhydrazide, the filtrate should be made basic to liberate the free amine, which can then be extracted. |
Experimental Protocols
Protocol 1: Synthesis of N-(3-bromopropyl)phthalimide
Materials:
-
Potassium phthalimide
-
1,3-dibromopropane
-
Dimethylformamide (DMF) or Dimethylacetamide
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (0.025 mol) in 50 mL of DMF.
-
Add 1,3-dibromopropane (0.10 mol) and a catalytic amount of a phase-transfer catalyst like TBAB (tetrabutylammonium bromide, 0.5 g) to the stirred solution.[3]
-
Heat the reaction mixture to 70°C and maintain for 2 hours, or to 120°C for 4 hours if using dimethylacetamide.[2][3] Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated white solid by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol to yield N-(3-bromopropyl)phthalimide.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 77-88.3% | [2][3] |
| Melting Point | 70-74 °C | [3] |
Protocol 2: Synthesis of this compound from N-(3-bromopropyl)phthalimide (Hydrazinolysis)
Materials:
-
N-(3-bromopropyl)phthalimide
-
Hydrazine hydrate
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Dissolve N-(3-bromopropyl)phthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide byproduct.
-
Cool the mixture and remove the phthalhydrazide precipitate by filtration. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution strongly basic (pH > 12) by adding a concentrated NaOH solution.
-
Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.
Expected Spectroscopic Data:
| Spectroscopy | Expected Peaks |
| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide group, and methylene protons of the aminopropyl chain. |
| ¹³C NMR | Resonances for the carbonyl carbons of the imide, aromatic carbons, and the aliphatic carbons of the propyl chain. |
| IR | Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the imide, and aromatic C-H stretching. |
Visualizations
Caption: Overall reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
alternative solvents for reactions with 2-(3-Aminopropyl)isoindoline-1,3-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-Aminopropyl)isoindoline-1,3-dione and its hydrochloride salt. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with this versatile building block, with a focus on selecting appropriate and alternative solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the conventional solvents used for reactions with this compound, and what are their primary drawbacks?
A1: Traditionally, polar aprotic solvents have been the preferred choice for reactions involving this compound, particularly for amide bond formation and nucleophilic substitution reactions. Common examples include N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and acetonitrile. While effective in solubilizing the reactant and facilitating reactions, these solvents are facing increasing scrutiny due to their environmental and health hazards.[1][2] Key drawbacks include toxicity, volatility leading to volatile organic compound (VOC) emissions, and difficulties in removal and disposal.[1][2]
Q2: What are some recommended "green" or alternative solvents for reactions involving this compound?
A2: The push towards sustainable chemistry has led to the exploration of several greener alternatives to conventional solvents.[3] For reactions with this compound, the following can be considered:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent with a favorable safety profile and lower water miscibility, which can simplify workups.[1]
-
Cyclopentyl methyl ether (CPME): Offers high boiling point, low water miscibility, and stability under acidic and basic conditions.
-
Water: Can be an excellent solvent for certain reactions, especially those involving the hydrochloride salt of the amine. Micellar catalysis can be employed to enhance the solubility of organic reactants.[4]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. They are non-volatile and can be tailored for specific applications.
-
Solvent-free reactions: In some cases, reactions can be conducted neat, particularly with microwave assistance, which aligns with green chemistry principles by eliminating solvent waste entirely.[5]
Q3: How does the choice of solvent affect amide coupling reactions with the primary amine of this compound?
A3: The solvent plays a critical role in amide coupling reactions by influencing the solubility of reactants, the activity of coupling agents, and the rate of side reactions. In non-polar solvents, the solubility of the hydrochloride salt of this compound can be a limiting factor. Polar aprotic solvents like DMF are effective but present environmental concerns. Greener alternatives like 2-MeTHF and ethyl acetate are viable options.[1] The use of water as a solvent, particularly with water-soluble coupling agents like EDC, is a promising sustainable approach.[4]
Q4: I am having trouble with the deprotection of the phthalimide group. Can the solvent choice help?
A4: Yes, the solvent can significantly impact the efficiency of phthalimide deprotection. The standard procedure using hydrazine hydrate is often carried out in alcoholic solvents like methanol or ethanol.[6] If you are experiencing incomplete reaction, switching to a higher boiling point alcohol or a different solvent system might be beneficial. For substrates sensitive to harsh conditions, milder deprotection methods in alternative solvents may be necessary. For instance, reductive cleavage using sodium borohydride is often performed in a mixture of 2-propanol and water.[6]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound Hydrochloride
Symptoms:
-
Incomplete dissolution of the starting material.
-
Heterogeneous reaction mixture, leading to inconsistent results.
-
Low reaction yields.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Polarity | The hydrochloride salt is a polar compound. Ensure the solvent has sufficient polarity to dissolve it. Consider using protic solvents like water or ethanol, or highly polar aprotic solvents. |
| Use of Free Base | If the reaction conditions permit, consider converting the hydrochloride salt to the free base, which may exhibit better solubility in a wider range of organic solvents. |
| Elevated Temperature | Gently warming the solvent during dissolution can increase solubility. However, be mindful of the thermal stability of your reactants. |
| Co-solvent System | Employing a mixture of solvents can sometimes improve solubility more than a single solvent. For example, a small amount of a polar solvent in a less polar medium. |
| Alternative Solvent Systems | Explore greener alternatives known for good solvating properties, such as certain deep eutectic solvents. |
Issue 2: Low Yield in Amide Coupling Reactions
Symptoms:
-
Significant amount of unreacted starting amine or carboxylic acid.
-
Formation of side products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Activation of Carboxylic Acid | Ensure your coupling agent is fresh and used in appropriate stoichiometry. The choice of solvent can affect the efficiency of the coupling agent. |
| Side Reactions of the Amine | The primary amine can participate in side reactions. Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture. |
| Inadequate Base | If starting from the hydrochloride salt, a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to liberate the free amine for the reaction. |
| Solvent-Mediated Decomposition | Some coupling agents or activated intermediates may be unstable in certain solvents. Review the literature for the stability of your chosen coupling system in the selected solvent. |
| Greener Solvent Approach | Consider switching to an alternative solvent system. For example, amide bond formation in water using EDC can be highly efficient.[4] |
Quantitative Data
Table 1: Properties of Common and Alternative Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Environmental/Safety Concerns |
| Dichloromethane (DCM) | 39.6 | 9.1 | Suspected carcinogen, volatile |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Reproductive toxicity, volatile |
| Acetonitrile | 81.6 | 37.5 | Toxic, flammable |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Bio-derived, less toxic |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | Flammable, but greener than many chlorinated solvents |
| Water | 100 | 80.1 | The greenest solvent, but solubility of organics can be an issue |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Low peroxide formation, less volatile |
Note: The solubility of this compound will vary in these solvents. Experimental determination is recommended for precise values.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling in a Greener Solvent (2-MeTHF)
-
To a stirred solution of the carboxylic acid (1.0 eq) in 2-MeTHF, add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound hydrochloride (1.0 eq) and an additional equivalent of the base in 2-MeTHF.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Phthalimide Deprotection using Hydrazine Hydrate in Ethanol
-
Dissolve the N-substituted phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Reflux the reaction mixture and monitor the formation of the free amine by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with HCl to precipitate the phthalhydrazide byproduct.
-
Filter the mixture to remove the precipitate.
-
Make the filtrate basic to deprotonate the amine salt.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate to obtain the desired amine.[6]
Visualizations
Caption: Workflow for a typical amide coupling reaction.
References
Technical Support Center: Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-aminopropyl)isoindoline-1,3-dione. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies. The most direct method is the condensation of phthalic anhydride with 1,3-diaminopropane.[1] A second common approach is a variation of the Gabriel synthesis, where a protected form of 3-aminopropanol or a related starting material is used, followed by conversion of the functional group to an amine.[2][3]
Q2: What is the main challenge when reacting phthalic anhydride directly with 1,3-diaminopropane?
A2: The primary challenge is the lack of selectivity due to the presence of two primary amine groups in 1,3-diaminopropane. This can lead to the formation of a significant amount of the bis-phthalimide byproduct, where both amine groups have reacted with phthalic anhydride, as well as potential polymerization.[4] Achieving selective mono-acylation is critical for obtaining a good yield of the desired product.[5]
Q3: How can I improve the selectivity for the mono-substituted product?
A3: To favor mono-substitution, you can use a large excess of 1,3-diaminopropane. This statistical approach increases the probability that a molecule of phthalic anhydride will react with a fresh molecule of the diamine rather than the already mono-substituted product. Another robust strategy is to use a protecting group to temporarily block one of the amine functionalities of 1,3-diaminopropane, allowing for controlled reaction at the unprotected amine.
Q4: What are suitable protecting groups for one of the amines in 1,3-diaminopropane?
A4: Common amine protecting groups that can be employed include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. The phthalimido group itself can be considered a protecting group for the primary amine.[6]
Q5: What are the common methods for the final deprotection of the phthalimide to yield the primary amine in Gabriel-type syntheses?
A5: The most common and effective method for cleaving the phthalimide group is hydrazinolysis, using hydrazine hydrate.[7] This method is generally preferred over acidic or basic hydrolysis, which often require harsh conditions and can lead to lower yields and side reactions.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Incomplete reaction. - Formation of bis-phthalimide byproduct. - Inefficient purification leading to product loss. | - Increase reaction time and/or temperature. - Use a large excess of 1,3-diaminopropane or employ a mono-protected diamine. - Optimize purification method; consider column chromatography with different stationary/mobile phases. |
| Presence of a Major, Less Polar Impurity in TLC/LC-MS | - This is likely the bis-phthalimide byproduct, N,N'-(propane-1,3-diyl)bis(isoindoline-1,3-dione). | - Modify the stoichiometry of the reactants (increase the excess of diamine). - Purify the crude product using column chromatography. A gradient elution from a non-polar to a more polar solvent system can effectively separate the mono- and bis-substituted products. |
| Product is an Inseparable Mixture or Polymeric Material | - Uncontrolled reaction between the bifunctional reagents. | - Use a mono-protected 1,3-diaminopropane to ensure a single site of reaction. - Add the phthalic anhydride solution slowly to a solution of excess 1,3-diaminopropane to maintain a high diamine concentration throughout the reaction. |
| Difficulty in Purifying the Product by Recrystallization | - Similar solubility profiles of the desired product and byproducts. - The product may be an oil or a low-melting solid. | - Utilize column chromatography for purification. - Convert the product to its hydrochloride salt, which is often a crystalline solid and can be more easily purified by recrystallization. |
| Incomplete Deprotection (in Gabriel Synthesis approach) | - Insufficient hydrazine or reaction time. - Precipitation of the phthalhydrazide byproduct hinders the reaction. | - Increase the amount of hydrazine hydrate and extend the reflux time. - Ensure efficient stirring to keep the reaction mixture homogeneous. |
Experimental Protocols
Method 1: Direct Condensation with Excess Diamine
This protocol focuses on the direct reaction of phthalic anhydride with a large excess of 1,3-diaminopropane to statistically favor the formation of the mono-adduct.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diaminopropane (10 equivalents) in a suitable solvent such as toluene or acetonitrile.
-
In a separate beaker, dissolve phthalic anhydride (1 equivalent) in the same solvent.
2. Reaction:
-
Slowly add the phthalic anhydride solution to the stirred solution of 1,3-diaminopropane at room temperature over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol to separate the desired product from the bis-substituted byproduct and unreacted diamine.
Method 2: Synthesis via a Mono-Protected Diamine
This method involves the protection of one amine group of 1,3-diaminopropane, followed by reaction with phthalic anhydride and subsequent deprotection.
Step 1: Mono-Boc Protection of 1,3-Diaminopropane
-
Dissolve 1,3-diaminopropane (5 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.
-
Concentrate the solution under reduced pressure and purify by column chromatography to isolate tert-butyl (3-aminopropyl)carbamate.
Step 2: Reaction with Phthalic Anhydride
-
Dissolve the mono-Boc-protected diamine (1 equivalent) and triethylamine (1.2 equivalents) in toluene.
-
Add phthalic anhydride (1.1 equivalents) and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the Boc-protected product.
Step 3: Deprotection
-
Dissolve the Boc-protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the solution to obtain the hydrochloride salt of this compound.
Quantitative Data Summary
| Parameter | Method 1: Direct Condensation | Method 2: Protected Diamine |
| Typical Yield | 30-50% | 60-80% (over 3 steps) |
| Purity (after chromatography) | >95% | >98% |
| Key Byproducts | N,N'-(propane-1,3-diyl)bis(isoindoline-1,3-dione) | Minimal |
| Scalability Challenges | Difficult due to the need for large excess of diamine and challenging purification. | More amenable to scale-up due to better reaction control. |
Visualizations
Caption: Workflow for Direct Condensation Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Phthalimides [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
preventing degradation of 2-(3-Aminopropyl)isoindoline-1,3-dione during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(3-Aminopropyl)isoindoline-1,3-dione during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound featuring a phthalimide group connected to an aminopropyl linker. The phthalimide moiety is a well-established protecting group for the primary amine. This compound is widely used as a bifunctional linker in chemical synthesis, particularly in the development of therapeutic agents. A significant application is in the field of targeted protein degradation, where the phthalimide group serves as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN). This makes it a crucial building block for Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are designed to selectively eliminate disease-causing proteins.[1][2][3][4]
Q2: What is the primary cause of degradation for this compound?
A2: The primary degradation pathway for this compound is the cleavage of the phthalimide ring. This occurs through hydrolysis of the imide bonds, which can be catalyzed by acidic or basic conditions. This process, often referred to as deprotection, results in the formation of phthalamic acid derivatives and ultimately phthalic acid and the free 3-aminopropylamine, compromising the integrity and function of the original molecule.[5][6]
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure long-term stability, the hydrochloride salt of the compound should be stored at -20°C for periods of up to 1-2 years. For short-term storage of 1-2 weeks, -4°C is acceptable. It is crucial to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from moisture, which can contribute to hydrolysis. The compound should also be kept away from strong oxidizing agents.
Q4: Can I anticipate the rate of degradation under my experimental conditions?
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound.
Issue 1: Unexpected Reaction Byproducts or Low Yield
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| TLC or LC-MS analysis shows multiple unexpected spots/peaks. | Degradation of the phthalimide ring: Exposure to acidic or basic conditions, even mild ones, can lead to hydrolysis. | - pH Control: Maintain the reaction pH as close to neutral (pH 7) as possible. Use appropriate buffering systems if necessary.- Temperature Management: Avoid excessive heating. If elevated temperatures are required, minimize the reaction time.- Reagent Purity: Ensure all solvents and reagents are anhydrous and free from acidic or basic impurities. |
| The desired product is not formed, and starting material is consumed. | Incompatible Reagents: Strong nucleophiles, acids, or bases can cleave the phthalimide group. | - Reagent Selection: Avoid the use of strong acids (e.g., concentrated HCl), strong bases (e.g., NaOH, KOH), and hydrazine unless phthalimide deprotection is the intended outcome.[5][6]- Protecting Group Strategy: If harsh conditions are unavoidable, consider if the phthalimide group is the appropriate choice for your synthetic route. |
| Low yield of the final product in multi-step synthesis. | Cumulative Degradation: Small amounts of degradation at each step can lead to significant product loss over a multi-step synthesis. | - Analysis at Each Step: Monitor the integrity of the this compound moiety at each stage of the synthesis using techniques like NMR or LC-MS.- Purification: Purify intermediates promptly to remove any degradation byproducts that could interfere with subsequent reactions. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Variability in assay results (e.g., protein degradation efficiency in a PROTAC assay). | Degradation in Assay Buffer: The pH and components of the biological assay buffer may be causing hydrolysis of the phthalimide ring over the course of the experiment. | - Buffer Stability Test: Incubate this compound or your final compound in the assay buffer for the duration of the experiment and analyze for degradation by LC-MS.- pH Optimization: If degradation is observed, adjust the pH of the assay buffer to be as close to neutral as possible without affecting the biological system.- Fresh Sample Preparation: Prepare solutions of the compound fresh before each experiment. |
| Complete loss of activity. | Cleavage of the Phthalimide Ligand: If the phthalimide ring is cleaved, it can no longer bind to its target (e.g., Cereblon), resulting in a loss of function. | - Confirm Compound Integrity: Analyze the compound stock solution and the compound in the final assay medium by LC-MS to confirm its structural integrity.- Storage of Solutions: Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Carboxylic Acid
This protocol describes a standard method for forming an amide bond between the primary amine of this compound and a carboxylic acid, a common step in the synthesis of PROTACs.
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Free-basing of the amine: Dissolve this compound hydrochloride (1 equivalent) in anhydrous DCM or DMF. Add TEA or DIPEA (1.1 equivalents) and stir at room temperature for 15-30 minutes.
-
Activation of the carboxylic acid: In a separate flask, dissolve the carboxylic acid of interest (1 equivalent), NHS or HOBt (1.1 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DCM or DMF. Stir at 0°C for 30 minutes.
-
Coupling Reaction: Add the solution from step 2 to the solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Wash the filtrate with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Degradation by HPLC
This protocol provides a general method for monitoring the stability of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases). Prepare working solutions at the desired concentration for analysis.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 220 nm and 254 nm
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes. This will need to be optimized for the specific compound and potential degradation products.
-
-
Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The degradation products, being more polar, will typically elute earlier than the parent compound.
Visualizations
Degradation Pathway of this compound
Experimental Workflow for PROTAC Synthesis
Logical Relationship in PROTAC-mediated Protein Degradation
References
- 1. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates [ouci.dntb.gov.ua]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Kinetics and mechanism of base-catalysed hydrolysis of phthalimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Phthalimides [organic-chemistry.org]
Technical Support Center: Monitoring 2-(3-Aminopropyl)isoindoline-1,3-dione Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2-(3-Aminopropyl)isoindoline-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the synthesis of this compound?
A1: The most common and accessible technique for routine monitoring is Thin-Layer Chromatography (TLC).[1] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for tracking the disappearance of starting material signals.[2][4]
Q2: How can I be sure my reaction to form the N-alkylated phthalimide is complete?
A2: Reaction completion is typically determined by the consumption of the limiting reagent, usually the phthalimide salt or the alkyl halide. Using TLC, the reaction is considered complete when the spot corresponding to the starting material is no longer visible.[1] It is good practice to co-spot your reaction mixture with the starting material to confirm the identity of the spots.
Q3: What are some common side products or impurities I should be aware of?
A3: In the context of a Gabriel synthesis, common impurities include unreacted starting materials (e.g., potassium phthalimide, 1-bromo-3-chloropropane), and products of side reactions.[5][6] If the subsequent deprotection step to yield the primary amine is performed, incomplete hydrolysis can leave residual N-alkylphthalimide.[5]
Q4: Can I use spectroscopic methods for real-time reaction monitoring?
A4: Yes, NMR spectroscopy can be used for in-situ reaction monitoring. By taking spectra at various time points, you can observe the decrease in the intensity of reactant peaks and the corresponding increase in product peaks, allowing for kinetic analysis.[7]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | Sample is too concentrated (overloaded). The compound is highly polar or acidic/basic. | Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve spot shape for acidic or basic compounds, respectively.[8] |
| Spots are not moving from the baseline (Rf ≈ 0) | The developing solvent is not polar enough. | Increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[8] |
| Spots are running at the solvent front (Rf ≈ 1) | The developing solvent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).[8] |
| No spots are visible under UV light | The compound does not have a UV chromophore. The sample is too dilute. | Use a visualizing stain (e.g., potassium permanganate, iodine). Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[9] |
| Uneven solvent front | The TLC plate was not placed vertically in the developing chamber. The edge of the plate is touching the filter paper or the side of the chamber. | Ensure the plate is level and not touching the sides of the chamber during development.[9] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | Secondary interactions between basic analytes and acidic silanol groups on the column. Column overload. | Use a modern, end-capped column. Adjust the mobile phase pH to suppress the ionization of the analyte.[1] Reduce the injection volume or sample concentration.[2] |
| Peak fronting | The sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[10] |
| Split peaks | Partially blocked column inlet frit. Void in the column packing. | Reverse and flush the column. If the problem persists, replace the column.[4] |
| Shifting retention times | Changes in mobile phase composition or pH. Fluctuations in column temperature. Column aging. | Prepare fresh mobile phase and ensure accurate pH adjustment. Use a column oven for temperature control.[11] Gradually decreasing retention times can indicate column degradation, requiring replacement.[4] |
| High backpressure | Blockage in the system (e.g., guard column, column frit). Precipitation of buffer in the mobile phase. | Systematically check for blockages by removing components (start with the guard column). Ensure the mobile phase components are fully soluble and filter the mobile phase.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Overlapping peaks | Insufficient resolution at the current magnetic field strength. | Use a different deuterated solvent (e.g., benzene-d6 instead of CDCl3) as this can alter chemical shifts.[12] |
| Broad peaks | Poor shimming. Sample is too concentrated or contains paramagnetic impurities. | Reshim the spectrometer. Dilute the sample. Filter the sample if it is not fully dissolved.[12] |
| Presence of water peak | The deuterated solvent has absorbed moisture. The sample is wet. | Store deuterated solvents over molecular sieves. Ensure the sample is thoroughly dried before preparing the NMR sample.[12] |
| Inaccurate integration | Overlapping peaks. Phasing or baseline correction issues. | Manually adjust the phasing and baseline. If peaks overlap, try to integrate a non-overlapping region of one multiplet and use that to calibrate the integration for the entire spectrum.[13] |
Experimental Protocols
Reaction Monitoring by Thin-Layer Chromatography (TLC)
Methodology:
-
Plate Preparation: Use silica gel plates with a fluorescent indicator (e.g., F254). With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the reaction mixture on the origin line. It is also recommended to spot the starting material(s) and a co-spot (reaction mixture and starting material in the same spot) for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for visualization.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progression of the reaction. Calculate the Retention Factor (Rf) for each spot.
Representative TLC Data
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Phthalimide | 7:3 | 0.2 - 0.3 |
| 1-Bromo-3-chloropropane | 9:1 | 0.7 - 0.8 |
| 2-(3-chloropropyl)isoindoline-1,3-dione | 7:3 | 0.5 - 0.6 |
Note: Rf values are indicative and can vary based on the specific conditions.
Analysis by High-Performance Liquid Chromatography (HPLC)
Methodology:
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram. The retention time of the product will typically be longer than the more polar starting materials in reverse-phase chromatography. The disappearance of the starting material peak and the growth of the product peak indicate reaction progress.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
System: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Injection: A small volume of the diluted and filtered reaction mixture is injected.
-
Analysis: The components of the mixture are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer provides mass-to-charge ratios (m/z) of the fragments of each component, allowing for their identification. The characteristic fragmentation pattern of the phthalimide group can be a useful diagnostic tool.[14]
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire a proton (¹H) NMR spectrum.
-
Analysis: Compare the spectrum to that of the starting materials. Look for the disappearance of characteristic peaks of the reactants and the appearance of new peaks corresponding to the product. For example, in the formation of this compound, the appearance of new signals for the propyl chain protons would be indicative of product formation.
Representative NMR Data for Isoindoline-1,3-dione Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
| ¹H | 7.7 - 7.9 | Aromatic protons of the phthalimide group |
| ¹³C | ~168 | Carbonyl carbons of the phthalimide group |
| ¹³C | 123 - 134 | Aromatic carbons of the phthalimide group |
Note: Specific chemical shifts will vary depending on the full structure of the molecule and the solvent used.[15][16]
Visualized Workflows and Logic
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring a reaction using TLC.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 15. tandf.figshare.com [tandf.figshare.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: 2-(3-Aminopropyl)isoindoline-1,3-dione versus Boc, Cbz, and Fmoc
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic protection and deprotection of amine functionalities are of paramount importance. The choice of an amine protecting group can significantly impact the efficiency, yield, and purity of a synthetic route. This guide provides an objective comparison of the phthalimide-based protecting group, exemplified by 2-(3-aminopropyl)isoindoline-1,3-dione, against the three most commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This comparison is supported by experimental data on their performance, detailed methodologies for their application and removal, and visualizations of the experimental workflows.
At a Glance: Key Characteristics of Amine Protecting Groups
The primary distinction between these protecting groups lies in their stability and the conditions required for their removal, which dictates their orthogonality in a synthetic strategy. Orthogonality allows for the selective deprotection of one functional group in the presence of others, a critical aspect of complex molecule synthesis.
| Feature | This compound (Phthalimide) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Nature | Phthalimide | Carbamate | Carbamate | Carbamate |
| Cleavage Condition | Hydrazinolysis or mild reduction | Strong acid (e.g., TFA) | Catalytic hydrogenolysis | Base (e.g., piperidine) |
| Stability | Stable to acidic and basic conditions | Labile to acid, stable to base and hydrogenolysis | Stable to acid and base, labile to hydrogenolysis | Labile to base, stable to acid and hydrogenolysis |
| Common Applications | Gabriel synthesis, general amine protection | Solid-phase and solution-phase peptide synthesis | Solution-phase peptide synthesis, general amine protection | Solid-phase peptide synthesis |
| Potential Side Reactions | Racemization under harsh conditions, side reactions with hydrazine[1] | t-butylation of sensitive residues | Incomplete removal with sterically hindered groups | Piperidine adduct formation, aspartimide formation |
Quantitative Performance Data
The efficiency of protection and deprotection is a critical factor in selecting an appropriate protecting group. The following tables summarize representative quantitative data for each protecting group. It is important to note that yields can be highly substrate-dependent.
Table 1: Representative Yields for Amine Protection
| Protecting Group | Reagent | Typical Conditions | Typical Yield (%) |
| Phthalimide | Phthalic Anhydride | Heat or microwave irradiation[2] | 70-98%[2][3] |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., DMAP, Et₃N), THF[4] | >90%[5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), aq. THF or CH₂Cl₂[6] | >90%[7] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., NaHCO₃), aq. dioxane or CH₂Cl₂[8] | >90%[8] |
Table 2: Representative Yields for Amine Deprotection
| Protecting Group | Reagent | Typical Conditions | Typical Yield (%) |
| Phthalimide | Hydrazine hydrate | Reflux in EtOH | 70-85%[9] |
| Phthalimide | NaBH₄, then Acetic Acid | 2-propanol/H₂O, then heat[10] | High yields[10] |
| Boc | Trifluoroacetic acid (TFA) | CH₂Cl₂ | >95% |
| Cbz | H₂, Pd/C | MeOH or EtOH | >95%[7] |
| Fmoc | 20% Piperidine in DMF | Room temperature | >95% |
Table 3: Comparative Deprotection Efficiency of a Phthalimidyl Amino CPG under Various Conditions *
| Deprotection Condition | Relative Yield (%) |
| K₂CO₃ in MeOH | Low |
| NH₄OH, 55°C, 15h | 80-90 |
| AMA (NH₄OH/Methylamine), 10 min | Highest |
*Data adapted from a study on a specific phthalimidyl-protected amino CPG and normalized to the highest yielding condition.
Experimental Protocols
Detailed methodologies for the protection of a primary amine and subsequent deprotection are provided below.
This compound (Phthalimide) Protection and Deprotection
Protection of a Primary Amine using Phthalic Anhydride (Microwave-assisted)
-
Materials: Primary amine (1 eq.), Phthalic anhydride (1 eq.), DMF (catalytic amount if solids are used).
-
Procedure:
-
Mix the primary amine and phthalic anhydride in a microwave-safe vessel. If both are solids, add a few drops of DMF.
-
Irradiate the mixture in a domestic microwave oven (e.g., 750W) for 30-60 seconds until the mixture fuses.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Wash the crystals with a minimal amount of cold ethanol and dry to obtain the N-substituted phthalimide.
-
Deprotection of Phthalimide using Hydrazine Hydrate [9]
-
Materials: N-substituted phthalimide (1 eq.), Hydrazine hydrate (10-40 eq.), Ethanol or THF.
-
Procedure:
-
Dissolve the N-substituted phthalimide in ethanol or THF.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be further purified.
-
Mild Deprotection of Phthalimide using Sodium Borohydride [10][11]
-
Materials: N-substituted phthalimide (1 eq.), Sodium borohydride (NaBH₄) (5 eq.), 2-propanol, Water, Glacial acetic acid.
-
Procedure:
-
Dissolve the N-substituted phthalimide in a mixture of 2-propanol and water (e.g., 6:1 v/v).
-
Add sodium borohydride in portions and stir at room temperature for 24 hours.
-
Carefully add glacial acetic acid to quench excess NaBH₄ and adjust the pH to ~5.
-
Heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture and perform an extractive workup to isolate the primary amine.
-
Boc Protection and Deprotection
Protection of a Primary Amine using (Boc)₂O [4]
-
Materials: Primary amine (1 eq.), Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.), Triethylamine (Et₃N) (1.5 eq.) or DMAP (catalytic), THF or Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the primary amine in THF or CH₂Cl₂.
-
Add triethylamine or DMAP, followed by the dropwise addition of (Boc)₂O.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Perform an aqueous workup and purify the product by column chromatography.
-
Deprotection of a Boc-protected Amine using TFA
-
Materials: Boc-protected amine (1 eq.), Trifluoroacetic acid (TFA) (10-50% in CH₂Cl₂).
-
Procedure:
-
Dissolve the Boc-protected amine in CH₂Cl₂.
-
Add the TFA solution and stir at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product.
-
Cbz Protection and Deprotection
Protection of a Primary Amine using Cbz-Cl [6]
-
Materials: Primary amine (1 eq.), Benzyl chloroformate (Cbz-Cl) (1.1 eq.), Sodium bicarbonate (NaHCO₃) (2 eq.), THF/Water.
-
Procedure:
-
Dissolve the primary amine in a mixture of THF and water.
-
Cool the solution to 0°C and add sodium bicarbonate.
-
Add Cbz-Cl dropwise and stir the reaction at 0°C for several hours.
-
Extract the product with an organic solvent and purify.
-
Deprotection of a Cbz-protected Amine by Catalytic Hydrogenolysis [7]
-
Materials: Cbz-protected amine (1 eq.), 10% Palladium on carbon (Pd/C) (5-10 mol%), Methanol or Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Carefully add the Pd/C catalyst.
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Fmoc Protection and Deprotection
Protection of a Primary Amine using Fmoc-OSu [8]
-
Materials: Primary amine (1 eq.), 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 eq.), Sodium bicarbonate (NaHCO₃) (2 eq.), Dioxane/Water.
-
Procedure:
-
Dissolve the primary amine in a mixture of dioxane and water.
-
Add sodium bicarbonate, followed by Fmoc-OSu.
-
Stir the reaction at room temperature for several hours.
-
Perform an aqueous workup and purify the product.
-
Deprotection of an Fmoc-protected Amine using Piperidine
-
Materials: Fmoc-protected amine (1 eq.), 20% Piperidine in DMF.
-
Procedure:
-
Dissolve the Fmoc-protected amine in 20% piperidine in DMF.
-
Stir at room temperature for 10-30 minutes.
-
Remove the solvent under reduced pressure and purify the product.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of amines using the compared protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 11. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
A Comparative Guide to the Structural Validation of 2-(3-Aminopropyl)isoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust and unequivocal structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For the class of compounds known as 2-(3-Aminopropyl)isoindoline-1,3-dione derivatives, which are analogues of the pharmacologically significant phthalimide structure, precise characterization is imperative. This guide provides an objective comparison of standard analytical techniques, supported by experimental data and detailed protocols, to aid researchers in establishing the definitive structure of these molecules.
Core Spectroscopic and Analytical Techniques
The structural elucidation of this compound derivatives relies on a suite of complementary analytical methods. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography. Each method provides unique insights into the molecular architecture, and their combined application ensures a comprehensive and accurate structural assignment.[1][2]
A typical workflow for the validation of a newly synthesized derivative involves initial purification followed by a series of spectroscopic analyses.
Figure 1: General workflow for the structural validation of synthesized chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for the this compound core include the aromatic protons of the phthalimide group and the aliphatic protons of the aminopropyl chain.
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The carbonyl carbons of the imide group are particularly characteristic, appearing far downfield.
Comparative Data for Isoindoline-1,3-dione Derivatives
| Signal Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| Phthalimide Aromatic Protons | 7.70 - 8.05 (multiplet) | 123.0 - 135.0 | [1][3] |
| Imide Carbonyl (C=O) | - | ~168.0 | [3] |
| Propyl Chain (N-CH₂) | ~3.7 (triplet) | ~38.0 | - |
| Propyl Chain (-CH₂-) | ~1.9 (multiplet) | ~28.0 | - |
| Propyl Chain (CH₂-NH₂) | ~2.7 (triplet) | ~40.0 | - |
Note: Specific shifts can vary based on solvent and the presence of other functional groups on the derivative.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For isoindoline-1,3-dione derivatives, the most prominent and diagnostic peaks are the carbonyl (C=O) stretching vibrations of the imide group.
Comparative Data for Key FT-IR Absorptions
| Functional Group | Characteristic Absorption (cm⁻¹) | Description | Reference |
| Imide C=O Stretch | ~1770 (asymmetric) & ~1700 (symmetric) | Two strong, sharp bands are characteristic of the cyclic imide. | [4][5][6] |
| Aromatic C-H Stretch | 3050 - 3100 | Medium to weak absorption. | [7] |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium absorption from the propyl chain. | [5] |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Two bands (asymmetric and symmetric) for -NH₂. Often broad. | - |
| Aromatic C=C Stretch | 1450 - 1610 | Medium to weak absorptions. | [4][6] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the dry, purified compound directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[4][8]
-
Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula (with high-resolution mass spectrometry, HRMS). The fragmentation pattern can also offer valuable structural clues.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for these derivatives, often yielding a prominent protonated molecular ion [M+H]⁺.[10]
Expected Fragmentation Patterns In ESI-MS/MS, the protonated molecular ion is fragmented to reveal structural details. For this compound, key fragmentations would include:
-
Loss of the aminopropyl side chain: Cleavage of the N-C bond connecting the propyl chain to the imide nitrogen.
-
Characteristic phthalimide fragments: The stable phthalimide core gives rise to characteristic ions, such as the phthaloyl cation (m/z 132) or related structures.
Figure 2: Decision logic for interpreting MS/MS fragmentation data.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid may be added to facilitate protonation in positive ion mode.[11]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
MS/MS Scan: Select the [M+H]⁺ ion as the precursor ion and perform a product ion scan (MS/MS) by subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragmentation spectrum.[11]
-
Data Analysis: Determine the exact mass of the molecular ion and its fragments. Use the fragmentation pattern to confirm the connectivity of the molecule.
Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural proof. It yields a three-dimensional model of the molecule, confirming absolute connectivity, stereochemistry, and intramolecular distances and angles. It is the gold standard for structural validation but is dependent on the ability to produce high-quality crystals.
Comparative Crystallographic Data for Isoindoline-1,3-dione Derivatives
| Compound | Crystal System | Space Group | Reference |
| 2-(3-Bromopropyl)isoindoline-1,3-dione | Monoclinic | P2₁ | [12][13] |
| 2-Ethylisoindoline-1,3-dione | Monoclinic | P2₁ | [14] |
| 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione | Monoclinic | P2₁/c | [15] |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).[15]
-
Crystal Mounting: Carefully select a high-quality crystal (clear, well-defined faces, no visible cracks) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[12]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" using least-squares methods to achieve the best fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated using metrics such as the R-factor, which indicates the quality of the fit. The resulting atomic coordinates are deposited in a crystallographic database.
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry | Non-destructive, provides rich structural detail in solution | Requires relatively large sample amount, can be complex for very large molecules |
| FT-IR | Presence of specific functional groups | Fast, simple, requires minimal sample | Provides limited information on overall structure and connectivity |
| MS | Molecular weight, elemental formula (HRMS), structural fragments | Extremely sensitive, requires very little sample | Isomeric compounds can be difficult to distinguish without MS/MS |
| X-ray | Unambiguous 3D structure, absolute configuration | Gold standard for definitive proof of structure | Requires a suitable single crystal, which can be difficult or impossible to grow |
Conclusion
The structural validation of this compound derivatives requires a multi-technique approach for unambiguous characterization. While NMR, FT-IR, and MS provide essential and complementary data regarding the molecular formula, functional groups, and atomic connectivity, single-crystal X-ray crystallography remains the ultimate method for definitive structural proof. By systematically applying these methods and comparing the resulting data with established values, researchers can confidently report the structure of their novel compounds.
References
- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. uab.edu [uab.edu]
- 12. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(3-Aminopropyl)isoindoline-1,3-dione and Its Analogs for Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-(3-Aminopropyl)isoindoline-1,3-dione and its structurally related analogs. The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse biological activities. This document will delve into a comparative evaluation of their performance as analgesic, anti-inflammatory, and acetylcholinesterase-inhibiting agents, supported by experimental data.
Executive Summary
This guide systematically compares the biological activities of this compound and its selected analogs. The analysis reveals key structure-activity relationships that influence their therapeutic potential. Quantitative data from various in vitro and in vivo assays are presented in tabular format for ease of comparison. Detailed experimental protocols for the key biological assays are also provided to ensure reproducibility. Furthermore, signaling pathway diagrams generated using Graphviz illustrate the mechanisms of action of these compounds.
Comparative Biological Activity
The therapeutic efficacy of this compound and its analogs is significantly influenced by the nature of the substituent at the N-position of the isoindoline-1,3-dione core. Modifications to the aminopropyl side chain, such as altering the alkyl chain length or introducing different functional groups, can dramatically impact their analgesic, anti-inflammatory, and enzyme inhibitory activities.
Analgesic and Anti-inflammatory Activity
A series of aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated significant analgesic and anti-inflammatory properties. These analogs of this compound show promise as non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity is often evaluated using the acetic acid-induced writhing test in mice, while anti-inflammatory effects are commonly assessed via the carrageenan-induced paw edema model in rats.
| Compound/Drug | Dose (mg/kg) | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Reference |
| Analog 1 (ZM4) | 50 | Significant Reduction | - | [1] |
| Analog 2 (ZM5) | 25 | Significant Reduction | - | [1] |
| Analog 2 (ZM5) | 50 | Highest Reduction | - | [1] |
| Aspirin | 200 | Significant Inhibition | - | [1] |
| Ibuprofen | 10 | - | Significant Inhibition | [2] |
| Diclofenac | 10 | - | Significant Inhibition | [2] |
| Celecoxib | 12 | - | Significant Inhibition | [2] |
Note: A direct percentage for writhing inhibition for ZM4 and ZM5 was not provided in the source, but a significant dose-dependent reduction was reported.
Acetylcholinesterase (AChE) Inhibitory Activity
Several analogs of this compound have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). A series of 2-(diethylaminoalkyl)isoindoline-1,3-dione derivatives, which are analogs of the parent compound, have shown that the length of the alkyl chain significantly influences AChE inhibition.[3]
| Compound | n (Alkyl Chain Length) | AChE IC50 (µM) | Reference |
| Analog 3 | 3 | 19.5 | [3] |
| Analog 4 | 4 | 7.8 | [3] |
| Analog 5 | 5 | 2.5 | [3] |
| Analog 6 | 6 | 1.2 | [3] |
| Analog 7 | 7 | 1.1 | [3] |
| Analog 8 | 8 | 0.9 | [3] |
Experimental Protocols
Acetic Acid-Induced Writhing Test for Analgesic Activity
This widely used model assesses the activity of peripheral analgesics.
Methodology:
-
Male albino mice are randomly divided into control and test groups.
-
The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle. A standard analgesic drug (e.g., aspirin) is used as a positive control.
-
After a specific absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes for each mouse is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.
Methodology:
-
Wistar rats are divided into control and experimental groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally. The control group receives the vehicle.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.
-
The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Mean paw volume increase in control group - Mean paw volume increase in test group) / Mean paw volume increase in control group ] x 100
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This in vitro spectrophotometric method is commonly used to determine the AChE inhibitory activity of compounds.
Methodology:
-
The assay is performed in a 96-well microplate.
-
The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.
-
The reaction is initiated by adding acetylcholinesterase enzyme to the wells.
-
The plate is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The substrate, acetylthiocholine iodide (ATCI), is then added to start the enzymatic reaction.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
The percentage of enzyme inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Cyclooxygenase (COX) Inhibition Pathway
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2, PGI2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pain [label="Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fever [label="Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoindoline_Diones [label="Isoindoline-1,3-dione Analogs (NSAIDs)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX_Enzymes [label=""]; COX_Enzymes -> PGH2 [label=""]; PGH2 -> Prostaglandins [label="Prostaglandin Synthases"]; Prostaglandins -> Inflammation; Prostaglandins -> Pain; Prostaglandins -> Fever; Isoindoline_Diones -> COX_Enzymes [label=" Inhibition", style=dashed, color="#34A853"]; }
Caption: Mechanism of action for analgesic and anti-inflammatory isoindoline-1,3-dione analogs.
Acetylcholinesterase (AChE) Inhibition Pathway
// Nodes ACh_release [label="Acetylcholine (ACh)\nReleased into Synaptic Cleft", fillcolor="#F1F3F4", fontcolor="#202124"]; AChE [label="Acetylcholinesterase (AChE)", fillcolor="#FBBC05", fontcolor="#202124"]; Breakdown [label="ACh Breakdown to\nCholine and Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptors [label="Postsynaptic Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal_Termination [label="Signal Termination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Increased_ACh [label="Increased ACh in Synapse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Continued_Stimulation [label="Continued Receptor Stimulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoindoline_Diones [label="Isoindoline-1,3-dione Analogs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ACh_release -> AChE; ACh_release -> Receptors; AChE -> Breakdown; Breakdown -> Signal_Termination; Isoindoline_Diones -> AChE [label=" Inhibition", style=dashed, color="#EA4335"]; AChE -> Increased_ACh [style=invis]; Increased_ACh -> Continued_Stimulation; Receptors -> Continued_Stimulation [style=invis];
{rank=same; AChE; Isoindoline_Diones} }
Caption: Mechanism of acetylcholinesterase inhibition by isoindoline-1,3-dione analogs.
Experimental Workflow for Biological Screening
// Nodes Synthesis [label="Synthesis of\nIsoindoline-1,3-dione Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization (NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Analgesic [label="In Vivo Analgesic Assay\n(Acetic Acid Writhing)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo_Anti_Inflammatory [label="In Vivo Anti-inflammatory Assay\n(Carrageenan Paw Edema)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro_AChE [label="In Vitro AChE Inhibition Assay\n(Ellman's Method)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nSAR Determination", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> In_Vivo_Analgesic; Purification -> In_Vivo_Anti_Inflammatory; Purification -> In_Vitro_AChE; In_Vivo_Analgesic -> Data_Analysis; In_Vivo_Anti_Inflammatory -> Data_Analysis; In_Vitro_AChE -> Data_Analysis; }
Caption: General workflow for the synthesis and biological evaluation of isoindoline-1,3-dione analogs.
Conclusion
The comparative analysis of this compound and its analogs highlights the significant potential of the isoindoline-1,3-dione scaffold in drug discovery. Structure-activity relationship studies reveal that modifications to the N-substituent are crucial for tuning the biological activity. Specifically, the introduction of an aminoacetylenic moiety can confer potent analgesic and anti-inflammatory properties, while varying the length of the N-alkylamino chain can modulate acetylcholinesterase inhibitory activity. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the design and synthesis of novel therapeutic agents based on the isoindoline-1,3-dione framework. Further optimization of these lead compounds could result in the development of new and effective drugs for the treatment of pain, inflammation, and neurodegenerative diseases.
References
- 1. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Efficacy Comparison: Evaluating 2-(3-Aminopropyl)isoindoline-1,3-dione as a Novel Cereblon Modulator
Introduction: The Enduring Potential of the Phthalimide Scaffold
The phthalimide chemical scaffold is a cornerstone of modern medicinal chemistry, most notably recognized in the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide.[1] These agents have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[2] Their mechanism, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific "neosubstrate" proteins, represents a paradigm-shifting therapeutic strategy known as targeted protein degradation.[3][4]
This guide focuses on a structurally related yet distinct molecule: 2-(3-Aminopropyl)isoindoline-1,3-dione . Unlike the established IMiDs which feature a glutarimide ring, this compound possesses a flexible aminopropyl chain attached to the phthalimide nitrogen. This structural divergence raises critical questions about its potential to engage Cereblon and modulate its activity.
The objective of this guide is to provide a rigorous, experimentally-grounded framework for comparing the efficacy of this compound against its clinically validated counterparts, Lenalidomide and Pomalidomide . We will detail the requisite protocols to dissect its biochemical and cellular activity, from direct target engagement to downstream functional consequences, enabling researchers to generate the data needed for a comprehensive evaluation.
Pillar 1: The Mechanistic Landscape of Cereblon Modulation
To design a meaningful comparison, one must first understand the mechanism of action. Lenalidomide and pomalidomide function as "molecular glues."[5] They bind to a specific pocket on CRBN, which is the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[6][7] This binding event alters the surface of CRBN, creating a new interface that recruits neosubstrates—proteins not normally targeted by this ligase.[8]
For multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][8][9] Once recruited, the CRL4-CRBN complex polyubiquitinates IKZF1 and IKZF3, marking them for destruction by the 26S proteasome. The degradation of these factors, which are critical for myeloma cell survival, leads to potent anti-tumor effects.[10]
Our central hypothesis is that this compound may engage this same pathway. The following experimental workflow is designed to systematically test this hypothesis and quantify its efficacy relative to established benchmarks.
Pillar 2: A Step-by-Step Framework for Comparative Efficacy
This section details a three-tiered experimental approach. The causality is critical: we begin with direct target binding (biochemical), move to the immediate cellular consequence (protein degradation), and conclude with the ultimate desired biological outcome (anti-proliferative activity).
Experiment 1: Quantifying Direct Target Engagement via Isothermal Titration Calorimetry (ITC)
Expertise & Causality: Before assessing cellular effects, it is imperative to confirm and quantify the direct, label-free binding of the test compound to the CRBN protein. ITC is the gold standard for this, as it measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12][13] A measurable Kd value is the first validation point for our hypothesis.
Protocol: ITC for Protein-Ligand Binding
-
Protein & Ligand Preparation:
-
Express and purify the human CRBN-DDB1 protein complex to >95% purity.
-
Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare stock solutions of this compound, Lenalidomide, and Pomalidomide in 100% DMSO.
-
Prepare final ligand solutions by diluting the DMSO stock into the final ITC buffer, ensuring the final DMSO concentration is identical for all compounds and matches the protein buffer (typically <2%).
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument sample and reference cells.[14]
-
Set the experimental temperature (e.g., 25°C).
-
Load the reference cell with dialysis buffer.
-
-
Titration:
-
Load the sample cell with the CRBN-DDB1 protein solution (e.g., 10-20 µM).
-
Load the injection syringe with the ligand solution (e.g., 100-200 µM, typically 10x the protein concentration).[14]
-
Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL each) with sufficient spacing to allow a return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution determined from a control experiment (ligand into buffer).
-
Fit the resulting binding isotherm to a one-site binding model to determine the Kd, n, and ΔH.[15]
-
Data Presentation: Comparative Binding Affinities
| Compound | Binding Affinity (Kd) to CRBN [nM] | Stoichiometry (n) |
| This compound | To Be Determined | To Be Determined |
| Lenalidomide | ~250[16] | ~1.0 |
| Pomalidomide | ~157[16] | ~1.0 |
Experiment 2: Measuring Neosubstrate Degradation in a Cellular Context
Expertise & Causality: Demonstrating target binding is necessary but not sufficient. The compound's function as a molecular glue must be validated by its ability to induce the degradation of a known neosubstrate. We will use Western Blotting to measure the levels of IKZF1 protein in a relevant cancer cell line (e.g., MM.1S multiple myeloma cells) after compound treatment. A dose-dependent reduction in IKZF1 levels provides direct evidence of cellular activity.[9]
Protocol: Western Blot for IKZF1 Degradation
-
Cell Culture and Treatment:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at an appropriate density (e.g., 0.5 x 10^6 cells/mL) in 6-well plates.
-
Treat cells with a serial dilution of each compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against IKZF1 (e.g., 1:1000 dilution).[17]
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis to quantify band intensity.
-
Normalize the IKZF1 signal to the loading control signal for each lane.
-
Plot the normalized IKZF1 levels against the log of compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[18]
-
Data Presentation: Comparative Degradation Potency
| Compound | IKZF1 DC50 [nM] | IKZF1 Dmax [%] |
| This compound | To Be Determined | To Be Determined |
| Lenalidomide | Reported in low µM range | >80% |
| Pomalidomide | Reported in nM range | >90% |
Experiment 3: Assessing Downstream Anti-Proliferative Efficacy
Expertise & Causality: The ultimate goal of IKZF1 degradation in myeloma is to inhibit cancer cell proliferation and induce cell death. Therefore, the final tier of evaluation is to measure the compound's effect on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[19][20] A potent IC50 value (concentration for 50% inhibition of proliferation) that correlates with degradation potency would strongly support the compound's therapeutic potential.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Compound Treatment:
-
Add test compounds in a serial dilution to the experimental wells and incubate for an appropriate duration (e.g., 72-96 hours) to allow for anti-proliferative effects to manifest.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[20]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[21]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[19][20]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[22]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from all sample readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Anti-Proliferative Activity
| Compound | Anti-Proliferative IC50 in MM.1S cells [nM] |
| This compound | To Be Determined |
| Lenalidomide | ~1000 - 5000 |
| Pomalidomide | ~50 - 200 |
Pillar 3: Structure-Activity Relationship (SAR) and Future Directions
The data generated from these experiments will form the basis of a compelling structure-activity relationship analysis. Key points of comparison between this compound and the established IMiDs include:
-
The Glutarimide vs. Aminopropyl Moiety: The glutarimide ring of lenalidomide and pomalidomide is known to be essential for fitting into the CRBN binding pocket.[23][24] The flexible aminopropyl chain of our test compound represents a significant departure. If binding affinity is weak or absent, it would suggest this chain cannot adopt a favorable conformation to establish the necessary interactions within the pocket.
-
Phthalimide Ring Substitution: Lenalidomide and pomalidomide possess a critical amino group at the 4-position of the phthalimide ring, which is crucial for forming the neosubstrate binding interface.[8] The unsubstituted phthalimide ring in this compound lacks this group, which would be predicted to severely impair its ability to recruit IKZF1, even if it binds to CRBN. This could manifest as measurable CRBN binding (Experiment 1) but poor degradation activity (Experiment 2).
-
Potential as a PROTAC Linker: The terminal primary amine on the aminopropyl chain makes this compound an intriguing building block. Should it demonstrate even modest binding to CRBN, it could be readily functionalized and incorporated as a CRBN ligand in Proteolysis Targeting Chimeras (PROTACs), where it would serve to recruit the E3 ligase to a new protein of interest.[5]
Conclusion
This guide outlines a clear, logical, and technically robust pathway for the comprehensive efficacy evaluation of this compound. By systematically progressing from biochemical target engagement to cellular degradation and functional outcomes, researchers can generate the decisive data needed to compare its activity to gold-standard compounds like lenalidomide and pomalidomide. This framework not only ensures scientific integrity but also provides the critical insights necessary to determine the future trajectory of this novel compound in the landscape of targeted protein degradation.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 16. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IKZF1 antibody (12016-1-AP) | Proteintech [ptglab.com]
- 18. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. scribd.com [scribd.com]
- 23. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Spectroscopic Confirmation of Schiff Base Products from 2-(3-Aminopropyl)isoindoline-1,3-dione Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the starting material, 2-(3-aminopropyl)isoindoline-1,3-dione, and its Schiff base derivatives formed from reactions with representative aldehyde (benzaldehyde) and ketone (acetone) counterparts. The formation of the carbon-nitrogen double bond in the Schiff base products leads to distinct and identifiable changes in their NMR, IR, and mass spectra, which are crucial for reaction monitoring and product confirmation.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic features for the starting material and its Schiff base products. This data is compiled from analogous compounds and represents the expected values for the target molecules.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| This compound | ~7.8 (m, 4H, Ar-H), ~3.7 (t, 2H, N-CH2), ~2.8 (t, 2H, CH2-NH2), ~1.8 (quint, 2H, CH2), ~1.5 (br s, 2H, NH2) | ~168 (C=O), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-CH), ~40 (N-CH2), ~38 (CH2), ~30 (CH2-NH2) | ~3350 (N-H str, primary amine), ~1770 & ~1700 (C=O str, imide), ~1610 (N-H bend) | Expected [M+H]+: 205.10 |
| Schiff Base with Benzaldehyde | ~8.3 (s, 1H, N=CH), ~7.8 (m, 9H, Ar-H), ~3.8 (t, 2H, N-CH2), ~3.6 (t, 2H, CH2-N=), ~2.0 (quint, 2H, CH2) | ~168 (C=O), ~162 (N=CH), ~136-123 (Ar-C and Ar-CH), ~40 (N-CH2), ~58 (CH2-N=), ~30 (CH2) | ~1770 & ~1700 (C=O str, imide), ~1640 (C=N str, imine), No N-H str in 3300-3500 region | Expected [M+H]+: 293.14 |
| Schiff Base with Acetone | ~7.8 (m, 4H, Ar-H), ~3.7 (t, 2H, N-CH2), ~3.4 (t, 2H, CH2-N=), ~1.9 (s, 3H, CH3), ~1.8 (quint, 2H, CH2), ~1.7 (s, 3H, CH3) | ~168 (C=O), ~165 (C=N), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-CH), ~55 (CH2-N=), ~40 (N-CH2), ~30 (CH2), ~28 (CH3), ~20 (CH3) | ~1770 & ~1700 (C=O str, imide), ~1660 (C=N str, imine), No N-H str in 3300-3500 region | Expected [M+H]+: 245.13 |
Experimental Protocols
Synthesis of Schiff Base Derivatives
A general procedure for the synthesis of Schiff bases from this compound is as follows:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Carbonyl Compound: Add 1.1 equivalents of the respective aldehyde or ketone to the solution.
-
Catalysis (Optional): For less reactive carbonyl compounds, a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, can be added.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The synthesized compounds are typically characterized by the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra are obtained using a FTIR spectrometer. Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands are reported in wavenumbers (cm-1).
-
Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion and confirm the molecular weight of the product.
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis and confirmation of the Schiff base products.
Caption: General reaction pathway for the formation of a Schiff base.
Caption: Workflow for synthesis and spectroscopic product confirmation.
The Versatile Isoindoline-1,3-dione Scaffold: A Comparative Review of its Performance in Key Biological Assays
For researchers, scientists, and drug development professionals, the isoindoline-1,3-dione core, also known as the phthalimide group, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides a comparative overview of the performance of various isoindoline-1,3-dione derivatives in anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory assays, supported by experimental data and detailed methodologies.
The isoindoline-1,3-dione structure is a key component in several clinically used drugs, highlighting its therapeutic relevance.[1] Modifications to this core structure have led to the synthesis of numerous derivatives with enhanced potency and selectivity for various biological targets.[2][3][4] This guide synthesizes findings from multiple studies to offer a comparative perspective on the bioactivity of this versatile scaffold.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of isoindoline-1,3-dione have been extensively investigated for their cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis and necrosis in cancer cells.[6]
Table 1: Comparative Anticancer Activity of Isoindoline-1,3-dione Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50/CC50 (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Cytotoxicity Assay | 0.26 µg/mL | [6] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (chronic myelogenous leukemia) | Cytotoxicity Assay | 3.81 µg/mL | [6] |
| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc (adenocarcinoma) | MTT Assay | 114.25 | [5] |
| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc (adenocarcinoma) | MTT Assay | 116.26 | [5] |
| Isoindole derivative 7 (containing azide and silyl ether) | A549 (lung carcinoma) | BrdU Assay | 19.41 | [7] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (isoindoline-1,3-dione derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, the MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The formazan crystals are dissolved using a solubilization solution.[8]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[8]
Analgesic and Anti-inflammatory Potential
The isoindoline-1,3-dione scaffold has also been explored for its analgesic and anti-inflammatory properties.[1][3][10] These effects are often evaluated using in vivo and in vitro models.
Table 2: Comparative Analgesic and Anti-inflammatory Activity of Isoindoline-1,3-dione Derivatives
| Compound | Assay Type | Model | Activity | Reference |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid-induced writhing | In vivo (mice) | 1.6 times more active than metamizole sodium | [3] |
| Phthalimide derivative 9a | Acetic acid-induced writhing | In vivo (mice) | ID50 = 2.2 mg/Kg i.p. | [11] |
| Phthalimide derivative 6a | COX-2 Inhibition | In vitro | IC50 = 0.18 µM | [12] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This in vivo assay is used to screen for analgesic activity.[13][14][15]
Materials:
-
Mice
-
Test compounds
-
Acetic acid solution (e.g., 0.7%)
-
Standard analgesic drug (e.g., Diclofenac Na)
Procedure:
-
Animal Grouping: Mice are randomly divided into control, standard, and test groups.[14]
-
Compound Administration: The test compounds, standard drug, and a vehicle (for the control group) are administered, typically orally or intraperitoneally.[14][16]
-
Induction of Writhing: After a set period to allow for drug absorption, acetic acid is injected intraperitoneally to induce a pain response, characterized by abdominal constrictions and stretching (writhing).[14][17]
-
Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 15 minutes).[14]
-
Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to prevent protein denaturation, which is implicated in inflammation.[18][19][20]
Materials:
-
Egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate buffered saline (PBS)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Aspirin)
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin (or BSA), PBS, and various concentrations of the test compound or standard drug. A control group contains the vehicle instead of the test compound.[20]
-
Incubation and Heating: The mixtures are incubated at room temperature and then heated to induce protein denaturation.[20]
-
Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).[20]
-
Data Analysis: The percentage inhibition of protein denaturation is calculated.
Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease
Certain isoindoline-1,3-dione derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[21][22][23] Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.[22]
Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound | IC50 (µM) | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative 4a | 0.91 | [22] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | 0.9 - 19.5 | [21] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | 2.1 - 7.4 | [23] |
| 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.0071 | [24] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[25][26][27]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well plate and microplate reader
Procedure:
-
Reagent Preparation: Solutions of AChE, DTNB, and ATCI are prepared in phosphate buffer. Serial dilutions of the test compounds are also prepared.[24]
-
Assay Reaction: In a 96-well plate, the AChE enzyme, DTNB, and the test compound (or buffer for control) are mixed and pre-incubated.[24]
-
Initiation of Reaction: The reaction is initiated by adding the substrate, ATCI.[24]
-
Kinetic Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.[28]
-
Data Analysis: The rate of the reaction is determined, and the percentage of enzyme inhibition by the test compound is calculated to determine the IC50 value.[24]
Conclusion
The isoindoline-1,3-dione scaffold is a versatile and valuable starting point for the design and development of new therapeutic agents. The data presented in this guide demonstrates the significant potential of its derivatives across a range of biological activities, including anticancer, analgesic, anti-inflammatory, and acetylcholinesterase inhibitory effects. The detailed experimental protocols provide a foundation for researchers to further explore and optimize compounds based on this promising chemical framework. Future research focusing on structure-activity relationships will be crucial in designing next-generation isoindoline-1,3-dione derivatives with enhanced potency and safety profiles.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. New phthalimide derivatives with potent analgesic activity: II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities [pubmed.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. saspublishers.com [saspublishers.com]
- 15. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 19. innpharmacotherapy.com [innpharmacotherapy.com]
- 20. jddtonline.info [jddtonline.info]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. sigmaaldrich.com [sigmaaldrich.com]
benchmarking 2-(3-Aminopropyl)isoindoline-1,3-dione against other chemical linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapeutics, such as antibody-drug conjugates (ADCs), are critically dependent on the chemical linker that connects the targeting moiety to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient release of the payload at the target site. This guide provides an objective comparison of 2-(3-Aminopropyl)isoindoline-1,3-dione against other commonly used chemical linkers, supported by experimental data and detailed protocols to inform rational linker design.
Overview of Compared Linkers
This guide benchmarks the performance of four distinct chemical linkers, each with unique properties and mechanisms of action:
-
This compound: An amine-reactive linker that forms a stable, non-cleavable amide bond. The phthalimide group is known for its high stability, suggesting this linker is suitable for applications where the payload should only be released upon degradation of the targeting antibody.
-
Maleimide-based Linkers (e.g., SMCC): These are sulfhydryl-reactive linkers that form thioether bonds with cysteine residues. While widely used, the resulting thiosuccinimide linkage can exhibit instability in vivo due to a retro-Michael reaction.
-
Peptide-based Linkers (e.g., Val-Cit-PABC): These are enzyme-cleavable linkers designed to be selectively cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.
-
Hydrazone Linkers: These are pH-sensitive linkers that are relatively stable at physiological pH (~7.4) but are hydrolyzed under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5).
Data Presentation: Comparative Performance
The selection of a linker has a profound impact on the stability and potency of a bioconjugate. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | In Vitro System | In Vivo Model | Key Stability Findings | Reference(s) |
| Amide (from amine-reactive) | Human/Mouse Plasma | Mice/Rats | Generally high stability; amide bonds are resistant to hydrolysis and enzymatic degradation.[1][2] | [1][2] |
| Val-Cit-PABC | Human/Mouse Plasma | Mice | Stable in human plasma but susceptible to premature cleavage by carboxylesterase in mouse plasma.[3][4][5][6] | [3][4][5][6] |
| Val-Ala | Mouse Serum | Mice | Demonstrates a longer half-life in mouse models compared to Val-Cit due to resistance to mouse carboxylesterase 1c.[7] | [7] |
| Traditional Maleimide | Human Plasma | - | Susceptible to retro-Michael reaction, leading to significant deconjugation (~50% after 7 days).[8] | [8] |
| Self-Stabilizing Maleimide | Plasma | - | Shows high stability (>95% intact after 7 days) due to rapid hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[8] | [8] |
| Hydrazone | Buffer/Plasma | Mice | Stability is highly dependent on the chemical structure; aromatic hydrazones are more stable at physiological pH than aliphatic ones.[2][9][10] | [2][9][10] |
| OHPAS (Aryl Sulfate) | Mouse/Human Plasma | Mice | Stable in both in vitro and in vivo models.[4] | [4] |
Note: Direct comparisons across different studies should be made with caution due to variations in experimental conditions, antibodies, and payloads used.
Table 2: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC₅₀ (pM) | Reference(s) |
| Val-Cit (Cleavable) | MMAE | HER2+ | 14.3 | |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | |
| Non-cleavable (SMCC) | DM1 | HER2+ | 33 | |
| Triglycyl peptide (CX) | DM1 | Various | Showed improved in vitro cytotoxicity compared to SMCC-DM1 based ADCs. |
Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[1][11]
Chemical Structures and Mechanisms
The chemical structure of the linker dictates its reactivity and cleavage mechanism.
Caption: Chemical structures of the benchmarked linkers.
Experimental Protocols
Accurate assessment of linker performance requires robust and reproducible experimental protocols.
Protocol 1: General Procedure for Amine-Reactive Conjugation
This protocol describes the conjugation of an amine-reactive linker, such as this compound, to a protein via its carboxyl groups. This is a two-step process involving the activation of carboxyl groups using EDC and NHS.[12]
Materials:
-
Protein to be conjugated (e.g., monoclonal antibody)
-
Amine-containing linker (e.g., this compound)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer.
-
Carboxyl Group Activation:
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution. A typical molar ratio is a 10- to 20-fold molar excess of EDC/NHS to the protein.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents: Immediately remove excess and unreacted EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent unwanted crosslinking of the amine-linker to itself.
-
Conjugation Reaction:
-
Immediately add the amine-containing linker to the activated protein solution. The molar ratio of linker to protein can be varied to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate to determine the DAR, purity, and extent of aggregation.
Caption: Experimental workflow for amine-reactive conjugation.
Protocol 2: In Vitro Plasma Stability Assay
This assay is crucial for determining the rate of payload deconjugation from a bioconjugate in plasma.[3][13][14]
Materials:
-
Test bioconjugate (e.g., ADC)
-
Human plasma (or plasma from other relevant species)
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS/MS, ELISA plate reader)
-
Reagents for sample processing (e.g., protein precipitation solvents, immunoaffinity beads)
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at a defined concentration at 37°C.
-
Time Points: Collect aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
-
Sample Processing:
-
For Released Payload Analysis (LC-MS/MS): Precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile). Centrifuge the sample and collect the supernatant containing the free payload.[14]
-
For Intact Conjugate Analysis (Immunoaffinity Capture LC-MS or ELISA): Isolate the conjugate from the plasma using immunoaffinity capture (e.g., Protein A beads for antibodies).[14]
-
-
Quantification:
-
LC-MS/MS: Use a validated method to quantify the concentration of the released payload in the supernatant.
-
Immunoaffinity Capture LC-MS: Analyze the captured conjugate to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.
-
ELISA: Quantify the concentration of the intact, antibody-conjugated drug.
-
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the stability profile and calculate the half-life (t₁/₂) of the linker in plasma.
Signaling Pathway Illustration
ADCs often target cell surface receptors that are involved in key signaling pathways. Upon internalization and payload release, the cytotoxic agent can interfere with these pathways to induce cell death.
Caption: ADC-mediated inhibition of tubulin polymerization.
Conclusion
The choice of a chemical linker is a critical decision in the development of targeted bioconjugates.
-
This compound is a promising candidate for constructing non-cleavable conjugates. The inherent stability of the phthalimide group and the resulting amide bond suggests high stability in plasma, which is advantageous for payloads that are active upon internalization and degradation of the entire conjugate.[13] However, there is a lack of direct, quantitative comparative data for this specific linker in the context of ADCs.
-
Maleimide-based linkers are well-established for cysteine conjugation but suffer from potential in vivo instability, which has led to the development of more stable next-generation alternatives.[5][8]
-
Peptide and hydrazone linkers offer the advantage of cleavability within the target cell, which can be beneficial for certain payloads and can enable a "bystander effect." However, their stability must be carefully optimized to prevent premature payload release in circulation.[3][10][11]
Ultimately, the optimal linker is context-dependent, and its selection requires a thorough evaluation of the target, the payload, and the desired pharmacokinetic profile. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the rational design of next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Phthalimides [organic-chemistry.org]
A Comparative Guide to Purity Analysis of 2-(3-Aminopropyl)isoindoline-1,3-dione
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, establishing the purity of intermediates like 2-(3-Aminopropyl)isoindoline-1,3-dione is a critical step to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of key analytical methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data presented for easy comparison.
Introduction to Analytical Methodologies
The purity of this compound can be effectively determined using several analytical techniques. The most common and robust methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of selectivity, sensitivity, and the nature of the impurities they can detect.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly well-suited for identifying and quantifying impurities that are structurally similar to the main compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification of impurities through mass spectrometry.
-
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard. It is a primary ratio method that does not require a reference standard of the analyte itself.
Comparative Analysis of Purity Determination Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. |
| Typical Purity Range | 95-100% | 90-100% | 90-100% |
| Limit of Detection (LOD) | Low (ng to pg range) | Very Low (pg to fg range) | Higher than chromatographic methods (µg range) |
| Limit of Quantitation (LOQ) | Low (ng range) | Very Low (pg range) | Higher than chromatographic methods (µg range) |
| Precision (RSD) | < 1-2% | < 5% | < 1% |
| Accuracy | High | High | Very High (Primary Method) |
| Throughput | High | Medium | Low to Medium |
| Strengths | - Excellent for non-volatile and thermally sensitive compounds.- High resolution and sensitivity.- Robust and reproducible. | - High separation efficiency.- Definitive identification of volatile impurities.- High sensitivity. | - Absolute quantification without a specific reference standard.- Non-destructive.- Provides structural information. |
| Limitations | - May require derivatization for some compounds.- Potential for co-elution of impurities. | - Limited to volatile and thermally stable compounds.- May require derivatization to improve volatility. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound, allowing for the separation of polar and non-polar impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient Program: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Injection Volume: 10 µL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often necessary for polar amines to improve their volatility and chromatographic performance.
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
Procedure:
-
Sample Derivatization:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 500 µL of dichloromethane and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
-
Purity Calculation: The purity is calculated based on the relative peak area of the main component in the total ion chromatogram (TIC).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity and is a valuable orthogonal technique to chromatography.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic anhydride).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Conclusion
The purity analysis of this compound is a critical quality control step. This guide provides a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and qNMR. HPLC is highly recommended for routine analysis due to its robustness and suitability for non-volatile compounds. GC-MS serves as an excellent orthogonal method for the identification of volatile impurities. qNMR offers the advantage of absolute quantification, making it a valuable tool for primary purity assessment. The choice of method will ultimately depend on the specific analytical needs, the nature of potential impurities, and the available instrumentation. By employing these methods, researchers and drug development professionals can confidently ensure the purity and quality of this important chemical intermediate.
Ensuring Reproducibility in PROTAC-mediated Protein Degradation: A Comparative Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The reproducibility of experiments involving these heterobifunctional molecules is paramount for robust drug development. This guide provides a comparative analysis of PROTACs constructed using 2-(3-aminopropyl)isoindoline-1,3-dione, a common building block for recruiting the E3 ubiquitin ligase Cereblon (CRBN). We will compare its performance with alternative linkers and E3 ligase ligands, supported by detailed experimental protocols and data to ensure researchers can confidently replicate and build upon these findings.
The core of a PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a precursor to the E3 ligase ligand, where the isoindoline-1,3-dione (phthalimide) moiety binds to Cereblon, and the aminopropyl group provides a reactive handle for linker attachment. The choice of linker and E3 ligase ligand can significantly impact the efficacy and selectivity of the resulting PROTAC.
Comparative Performance Analysis
To illustrate the impact of different PROTAC components on degradation efficiency, we present a comparative study targeting Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. The following tables summarize the degradation performance (DC50 and Dmax) of hypothetical PROTACs based on published data trends.
Table 1: Comparison of Linker Scaffolds
In this comparison, the warhead (JQ1 for BRD4) and the E3 ligase ligand (Pomalidomide, derived from this compound) are kept constant, while the linker connecting them is varied.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl (from this compound) | 3 | 50 | 90 |
| PROTAC B | PEG | 8 | 25 | 95 |
| PROTAC C | PEG | 12 | 15 | >98 |
| PROTAC D | Rigid (e.g., containing a piperazine ring) | 10 | 35 | 92 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: Comparison of E3 Ligase Ligands
Here, the warhead (JQ1) and a PEG8 linker are kept constant, while the E3 ligase ligand is varied.
| PROTAC | E3 Ligase Ligand | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| PROTAC C | Pomalidomide (derived from this compound) | Cereblon (CRBN) | 15 | >98 |
| PROTAC E | VH032 derivative | von Hippel-Lindau (VHL) | 10 | >98 |
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
To ensure the reproducibility of PROTAC evaluation, detailed and standardized protocols are essential.
Protocol 1: PROTAC Synthesis using this compound
This protocol describes the synthesis of a PROTAC by coupling a carboxylic acid-functionalized warhead to the amine group of this compound.
Caption: General workflow for PROTAC synthesis.
Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Activation: Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and 1H NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.
Methodology:
-
Reagents:
-
Purified, tagged target protein (e.g., His-tagged BRD4).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1).
-
Terbium-conjugated anti-tag antibody (e.g., anti-His).
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST).
-
Synthesized PROTAC.
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the tagged target protein, tagged E3 ligase, and their corresponding labeled antibodies.
-
Add a serial dilution of the PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
An increase in the TR-FRET signal indicates the formation of the ternary complex. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes, resulting in a bell-shaped curve.
-
By providing a clear comparison of different PROTAC components and detailed, reproducible experimental protocols, this guide aims to support researchers in the rational design and evaluation of novel protein degraders. The use of standardized methodologies is crucial for ensuring the reliability and comparability of data across different studies, ultimately accelerating the translation of this promising therapeutic modality.
Safety Operating Guide
Proper Disposal of 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2-(3-aminopropyl)isoindoline-1,3-dione hydrochloride (CAS No. 121821-01-0), a compound often utilized in pharmaceutical development and biochemical research. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound hydrochloride with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. |
Experimental work with this compound should be conducted with care, and any waste generated must be segregated for professional disposal to prevent environmental contamination[1].
Step-by-Step Disposal Protocol
The disposal of this compound hydrochloride and its associated waste must be managed by a licensed and professional waste disposal service. The following steps outline the general procedure for preparing the waste for collection.
-
Waste Segregation:
-
Unused or Expired Product: Keep the chemical in its original, tightly sealed container. Do not mix with other chemicals.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (gloves, etc.), absorbent materials from spills, or contaminated labware, should be collected in a designated, sealed, and clearly labeled waste container.
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be treated as hazardous waste and disposed of accordingly. Do not reuse the containers for other purposes.
-
-
Labeling and Storage:
-
Clearly label all waste containers with the chemical name: "this compound hydrochloride," the CAS number "121821-01-0," and appropriate hazard symbols.
-
Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they can be collected by a professional waste disposal service.
-
-
Professional Disposal:
-
Arrange for the collection of the chemical waste by a certified hazardous waste disposal company. Provide them with a full inventory of the waste to ensure they can handle and transport it in compliance with all local, state, and federal regulations.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound hydrochloride waste.
Caption: Disposal workflow for this compound hydrochloride.
By following these established procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound hydrochloride, thereby fostering a secure and environmentally responsible research environment.
References
Personal protective equipment for handling 2-(3-Aminopropyl)isoindoline-1,3-dione
Essential Safety and Handling Guide for 2-(3-Aminopropyl)isoindoline-1,3-dione
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier: this compound Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of the powdered chemical. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for enhanced protection. Contaminated gloves must be disposed of properly after use. |
| Body | Laboratory Coat | A long-sleeved, buttoned lab coat is required to protect against skin contact. |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following protocols detail the step-by-step procedures for handling this compound.
Preparation and Weighing
-
Designated Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][3] The work surface should be covered with absorbent bench paper to contain any potential spills.[2]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE are readily available.
-
Pre-Weighing: Tare a clean, dry, and appropriately labeled container on the analytical balance.
-
Transfer of Solid: Carefully transfer the desired amount of the chemical from the stock container to the tared container using a clean spatula. Avoid creating dust by handling the powder gently.[2] Keep the stock container closed as much as possible.[2]
-
Post-Weighing: Securely cap the container with the weighed chemical.
-
Decontamination: Clean any residual powder from the spatula and work surface using a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.
Dissolving and Use in Experiments
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the container with the weighed this compound.
-
Mixing: Cap the container and mix gently until the solid is fully dissolved.
-
Transfer to Reaction Vessel: Carefully transfer the solution to the reaction vessel using a pipette or other appropriate transfer device.
-
Post-Use Cleaning: All non-disposable equipment that has come into contact with the chemical should be thoroughly cleaned and rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent paper, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions and solvent rinsates containing the chemical should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[4]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Waste Storage and Disposal
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is away from general laboratory traffic and at or near the point of generation.[6] Ensure containers are kept tightly closed except when adding waste.[1][4]
-
Disposal Request: Once a waste container is full, or within one year of the accumulation start date, a hazardous waste pickup request should be submitted to your institution's Environmental Health and Safety (EHS) department.[4] Do not dispose of this chemical down the drain or in regular trash.[1][7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
